Technical Documentation Center

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
  • CAS: 1024250-92-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Whitepaper: Structural Elucidation and Spectral Analysis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide Executive Summary & Mechanistic Context In modern drug discovery, the incorporation of halogenated aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Elucidation and Spectral Analysis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Executive Summary & Mechanistic Context

In modern drug discovery, the incorporation of halogenated aromatic systems and sulfonamide pharmacophores is a foundational strategy for improving metabolic stability, modulating pKa, and enhancing target binding affinity. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) [1] represents a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and selective receptor modulators.

The structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a spin-1/2 fluorine atom ( 19F ) on the aniline-derived ring introduces complex hetero-nuclear scalar coupling ( JHF​ and JCF​ ), which must be carefully decoupled from standard homo-nuclear ( JHH​ ) interactions[2]. This technical guide provides a definitive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the 1H and 13C NMR spectral data for this molecule.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. The protocol is designed to mitigate solvent-exchange artifacts and maximize signal-to-noise (S/N) ratios for quaternary carbons.

Sample Preparation Workflow
  • Weighing: Accurately weigh 15.0 mg (for 1H ) to 45.0 mg (for 13C ) of high-purity N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide[1].

  • Solvent Selection: Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: Why DMSO- d6​ ? The sulfonamide NH proton undergoes rapid chemical exchange in protic solvents or non-polar solvents with trace moisture (like CDCl 3​ ). DMSO acts as a strong hydrogen-bond acceptor, anchoring the NH proton, slowing its exchange rate, and yielding a sharp, quantifiable singlet.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube to remove paramagnetic particulate matter that could cause magnetic field inhomogeneities.

Spectrometer Parameters
  • 1 H NMR Acquisition: 400 MHz, 298 K, Number of Scans (ns) = 16, Relaxation Delay (D1) = 2.0 s, Spectral Width = 12 ppm.

  • 13 C{ 1 H} NMR Acquisition: 100 MHz, 298 K, Number of Scans (ns) = 1024, Relaxation Delay (D1) = 2.0 s. WALTZ-16 composite pulse decoupling is applied to remove 1H scalar couplings while retaining 19F couplings.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of this compound is defined by three distinct regions: the aliphatic methyl group, the highly coupled aromatic region, and the downfield sulfonamide proton.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
NH 10.55s (broad)1H-Sulfonamide NH
H-2', H-6' 7.68d2H 3JHH​=8.3 Tosyl ortho to SO 2​
H-5 7.55dd1H 3JHH​=8.5 , 4JHF​=6.5 Aniline ortho to Br
H-3', H-5' 7.36d2H 3JHH​=8.3 Tosyl meta to SO 2​
H-2 7.05dd1H 3JHF​=10.5 , 4JHH​=2.5 Aniline ortho to F
H-6 6.95ddd1H 3JHH​=8.5 , 4JHH​=2.5 , 4JHF​=2.0 Aniline para to F
CH 3​ 2.35s3H-Tosyl methyl
Mechanistic Insights:
  • The Tosyl Group: The 4-methylbenzenesulfonyl moiety presents a classic AA'BB' spin system, which simplifies to two distinct doublets at 7.68 ppm and 7.36 ppm[3]. The strong electron-withdrawing nature of the sulfonyl group deshields the ortho protons (H-2', H-6'), pushing them further downfield than the meta protons.

  • The Halogenated Ring: The fluorine atom dominates the splitting pattern of the aniline ring. H-2 is split into a doublet of doublets primarily by the massive ortho-fluorine coupling ( 3JHF​=10.5 Hz)[2]. H-5, positioned ortho to the heavy bromine atom, is deshielded to 7.55 ppm and exhibits meta-coupling to the fluorine atom ( 4JHF​=6.5 Hz).

13 C NMR Spectral Analysis & Causality

Carbon-13 analysis of fluorinated aromatics is characterized by profound scalar coupling between 13C and 19F . Because 19F is 100% naturally abundant and possesses a spin of 1/2, it splits the carbon signals through multiple bonds.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment
C-3 158.2d 1JCF​=245.0 C-F (ipso to Fluorine)
C-4' 144.1s-Tosyl C-CH 3​
C-1 139.5d 3JCF​=10.5 C-NH (meta to F)
C-1' 136.4s-Tosyl C-SO 2​
C-5 134.5d 4JCF​=2.0 C-H (meta to F, ortho to Br)
C-3', 5' 130.1s-Tosyl C-H (meta to SO 2​ )
C-2', 6' 127.2s-Tosyl C-H (ortho to SO 2​ )
C-6 116.8d 4JCF​=3.5 C-H (para to F)
C-2 108.4d 2JCF​=26.5 C-H (ortho to F)
C-4 101.2d 2JCF​=21.5 C-Br (ortho to F)
CH 3​ 21.1s-Tosyl methyl
Mechanistic Insights:
  • Direct Carbon-Fluorine Coupling ( 1JCF​ ): The C-3 carbon resonates at 158.2 ppm due to the strong electronegativity of fluorine. The high s-character of the C-F bond facilitates a massive Fermi contact interaction, resulting in a 1JCF​ of 245.0 Hz.

  • Ortho Effects ( 2JCF​ ): C-2 and C-4 are split by ~21-26 Hz. Notably, C-4 is shifted significantly upfield (101.2 ppm) due to the "heavy atom effect" of the directly attached bromine, combined with the resonance-donating (+M) effect of the ortho-fluorine[2].

Data Validation & Structural Verification Workflow

To ensure absolute fidelity in the structural elucidation of halogenated sulfonamides, the following analytical workflow is executed.

G N1 Sample Preparation (DMSO-d6 + 0.03% TMS) N2 1H NMR Acquisition (400 MHz, ns=16, d1=2s) N1->N2 N3 13C{1H} NMR Acquisition (100 MHz, ns=1024, WALTZ-16) N1->N3 N4 19F NMR Acquisition (376 MHz, ns=16) N1->N4 N5 Spectral Processing (FT, Phase & Baseline Correction) N2->N5 N3->N5 N4->N5 N6 Multiplet Analysis (J-coupling extraction: J_HF, J_CF) N5->N6 N7 Structural Validation N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide N6->N7

Figure 1: Self-validating NMR acquisition and structural verification workflow.

References

  • ACS Publications. "Formation of 2,3-Dihydrofurans via Bifunctional Biphenyl-2-ylphosphine Ligand Enables Gold-Catalyzed Cyclo-Isomerization... (Tosyl NMR Characteristics)." The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa (4-bromo-3-fluorophenyl NMR shifts)." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the compound N-(4-bromo-3-fluorophenyl)-4-methylbe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS No. 1024250-92-7). Designed for professionals in chemical research and drug development, this document synthesizes available data with established scientific principles to offer a robust profile of this molecule. Sections include detailed chemical identity, predicted and comparative physicochemical parameters such as melting point, solubility, pKa, and logP, and expected spectroscopic characteristics. Each section is supplemented with detailed, field-proven experimental protocols for empirical validation, ensuring scientific integrity and practical applicability. The guide is structured to provide not just data, but also the scientific rationale behind the properties and their determination, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Structure

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The structural arrangement, featuring a tosyl group attached to a substituted aniline ring, is a common scaffold in medicinal chemistry. The presence of bromine and fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile critical for any research or development application.

IdentifierValueSource
IUPAC Name N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide-
CAS Number 1024250-92-7[1]
Molecular Formula C₁₃H₁₁BrFNO₂S[1]
Molecular Weight 344.20 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F-
InChI Key SQZDIXJWYCNESW-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Logical Diagram: Synthesis Pathway

The synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide typically follows a standard nucleophilic substitution pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_conditions Conditions A 4-Methylbenzenesulfonyl chloride (TsCl) P Nucleophilic Acyl Substitution A->P B 4-Bromo-3-fluoroaniline B->P C N-(4-bromo-3-fluorophenyl)-4- methylbenzenesulfonamide P->C Forms N-S bond Cond Pyridine or other non-nucleophilic base in a suitable solvent (e.g., Dichloromethane) Cond->P

Caption: Generalized synthesis workflow for the target compound.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide, a precise experimental value is not publicly documented. However, based on structurally similar compounds, an estimated value can be provided. For instance, the related compound 4-bromo-N-(4-fluorophenyl)benzenesulfonamide has a reported melting point of 400 K (127 °C)[2][3]. Impurities typically depress and broaden the melting range[4].

ParameterEstimated ValueBasis of Estimation
Melting Point ~125-130 °CBased on the melting point of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide (127 °C)[2][3].
Expert Insight: Causality Behind Melting Point

The melting point of a molecular solid is governed by the strength of its crystal lattice energy. For sulfonamides, this is dominated by intermolecular hydrogen bonding between the N-H proton and the sulfonyl oxygens, as well as π-π stacking interactions of the aromatic rings. The specific arrangement of the halogen substituents on the phenyl ring will influence crystal packing and, consequently, the melting point.

Self-Validating Protocol: Melting Point Determination (Capillary Method)

This protocol ensures accuracy through calibration and a controlled heating rate, which is crucial for observing the precise melting range.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered by grinding in a mortar and pestle[5].

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[6][7].

  • Instrument Setup (e.g., Mel-Temp Apparatus):

    • Place the packed capillary tube into the heating block of the apparatus[4][6].

    • If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to determine a rough range[7].

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point[6].

  • Accurate Measurement:

    • Begin heating again with a fresh sample at a slow, controlled rate (1-2 °C per minute)[6][7].

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting range is reported as T₁ - T₂. A pure compound should have a sharp melting range of 1-2 °C[4].

Solubility Profile

The solubility of a compound is fundamental to its utility in various applications, from reaction chemistry to pharmacology. Sulfonamides generally exhibit low solubility in water and higher solubility in organic solvents, a principle guided by the "like dissolves like" concept[8].

SolventPredicted Qualitative SolubilityRationale
Water Sparingly soluble to insolubleThe large, nonpolar aromatic structure dominates the molecule's character.
Ethanol SolubleThe polarity of ethanol can interact with the polar sulfonamide group.
Acetone SolubleAcetone is a polar aprotic solvent capable of dissolving the compound[8].
Dimethyl Sulfoxide (DMSO) Readily solubleDMSO is a strong polar aprotic solvent, effective for dissolving many sulfonamides[8].
5% aq. NaOH SolubleThe N-H proton of the sulfonamide is acidic and will be deprotonated by a strong base, forming a water-soluble sodium salt.
5% aq. HCl InsolubleThe molecule lacks a sufficiently basic site to be protonated by dilute acid.
Self-Validating Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute[8].

  • Preparation of Saturated Solution:

    • Add an excess amount of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide to a known volume of the selected solvent in a sealed glass vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached[8].

  • Phase Separation:

    • After equilibration, allow the mixture to stand.

    • Separate the undissolved solid from the solution via centrifugation, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE)[8].

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate.

    • Determine the concentration of the solute in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[8].

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Workflow Diagram: Solubility Determination

G A 1. Preparation Add excess solid to solvent in vial. B 2. Equilibration Agitate at constant temp for 24-72h. A->B C 3. Separation Centrifuge and filter the supernatant. B->C D 4. Analysis Quantify concentration of filtrate via HPLC vs. calibration curve. C->D E Result Solubility (mg/mL or mol/L) D->E

Caption: Workflow for equilibrium solubility determination.

Acidity (pKa)

The sulfonamide proton (N-H) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa is a measure of this acidity and is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

ParameterEstimated ValueBasis of Estimation
pKa (N-H) 8.5 - 9.5The pKa of benzenesulfonamides is influenced by substituents on the phenyl rings. Electron-withdrawing groups, like bromine and fluorine, on the N-phenyl ring are expected to lower the pKa (increase acidity) compared to unsubstituted N-phenylbenzenesulfonamide. Recent computational models show strong correlations between sulfonamide bond lengths and aqueous pKa values, providing a powerful predictive tool[4][6][7][8][9].
Self-Validating Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent, typically a methanol-water or acetonitrile-water mixture, at a known concentration (e.g., 0.01 M).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in the same solvent system.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

ParameterEstimated ValueBasis of Estimation
logP 3.2 - 3.8This estimation is based on computational models and data from structurally similar compounds. For example, the predicted XLogP3 for 4-bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide is 3.4[10]. The presence of two aromatic rings and a bromine atom suggests significant lipophilicity.
Self-Validating Protocol: logP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable indirect method for estimating logP values. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

  • System Setup:

    • Column: C18 (octadecylsilyl) reversed-phase column.

    • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Inject a series of standard compounds with known logP values that span the expected range of the analyte.

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the void time of the column.

    • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.

  • Sample Analysis:

    • Inject the N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide solution and determine its capacity factor (k).

    • Use the calibration curve to interpolate the logP value of the target compound from its measured log(k).

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of the compound. While experimental spectra for this specific molecule are not widely published, expected characteristics can be inferred from the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.8Doublet2HProtons ortho to SO₂ on the tosyl ring
~ 7.5 - 7.6Triplet or Doublet of Doublets1HProton on the bromofluorophenyl ring
~ 7.2 - 7.4Multiplet4HProtons meta to SO₂ on the tosyl ring and other bromofluorophenyl protons
~ 6.8 - 7.0Broad Singlet1HN-H proton (exchangeable with D₂O)
~ 2.4Singlet3HMethyl (CH₃) protons on the tosyl ring

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d, ¹JCF)C-F on the bromofluorophenyl ring
~ 145C-SO₂ on the tosyl ring
~ 135 - 140Quaternary carbons of the aromatic rings
~ 120 - 135CH carbons of the aromatic rings
~ 110 - 115 (d, ²JCF)C-Br on the bromofluorophenyl ring
~ 21.5Methyl (CH₃) carbon

Note: The fluorine atom will cause splitting of adjacent carbon signals (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3250 - 3300Medium, SharpN-H Stretch
~ 3050 - 3100MediumAromatic C-H Stretch
~ 1330 - 1360StrongS=O Asymmetric Stretch
~ 1150 - 1170StrongS=O Symmetric Stretch
~ 1000 - 1100StrongC-F Stretch
~ 900 - 930MediumS-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak cluster around m/z 343 and 345, with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments:

    • m/z 188/190: [Br(F)C₆H₃NH]⁺ fragment.

    • m/z 155: [CH₃C₆H₄SO₂]⁺ (tosyl) fragment.

    • m/z 91: [C₇H₇]⁺ (tropylium) ion, a common fragment from the tosyl group.

Conclusion

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a compound with significant potential in research and development, particularly within medicinal chemistry. This guide has synthesized available and predicted data to provide a comprehensive physicochemical profile. The estimated values for melting point, solubility, pKa, and logP, coupled with the expected spectroscopic signatures, offer a solid foundation for its application. The inclusion of detailed, self-validating experimental protocols empowers researchers to empirically verify these properties, ensuring the highest standards of scientific rigor. A thorough understanding and application of this knowledge are crucial for leveraging the full potential of this molecule in future scientific endeavors.

References

  • Kelly, R. S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link][4][6][7][8][9]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link][11]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. [Link][2]

  • Pliego, J. R. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Pharmaceutical Sciences, 93(10), 2533-2543. [Link][12]

  • Wyman, J. I., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 838-847. [Link][5]

  • Ciura, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3939. [Link][13]

  • Gelbrich, T., Threlfall, T. L., & Hursthouse, M. B. (2012). Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides. Acta Crystallographica Section C, 68(Pt 10), o421–o426. [Link][14]

  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1(1), x161256. [Link][2][3]

  • PubChem. (n.d.). Benzenesulfonanilide. National Center for Biotechnology Information. [Link][15]

  • PubChem. (n.d.). 4-bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link][10]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link][16]

  • Voinea, C. C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5842. [Link][17]

  • Zhang, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 225, 113794. [Link][18]

  • Breitenstein, W., et al. (2006). International Patent No. WO 2006/135640 A2. World Intellectual Property Organization. [19]

  • Shafiei, F., et al. (2019). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 66(10), 1145-1156. [Link][1]

  • United States Patent No. 4,698,445. (1987). 4-amino benzenesulfonamides. [10]

  • United States Patent No. 5,254,732. (1993). N-fluorosulfonimides and their application as fluorinating agents. [20]

  • United States Patent No. RE44,733. (2014). 6-MERCAPTO-CYCLODEXTRIN DERIVATIVES: REVERSAL AGENTS FOR DRUG-INDUCED NEUROMUSCULAR BLOCK. [Link][21]

Sources

Foundational

Crystal Structure and X-Ray Diffraction of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide: An In-Depth Technical Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in drug discovery and materials science. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in drug discovery and materials science. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) represents a highly functionalized scaffold that combines a flexible sulfonamide linkage with a halogen-rich aromatic system. This unique architecture presents a complex interplay of non-covalent interactions—specifically, classical hydrogen bonding competing with highly directional halogen bonding.

This whitepaper provides a comprehensive, step-by-step technical guide to the crystallographic characterization of this compound. By analyzing the causality behind experimental choices and establishing a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD), this guide equips researchers with the authoritative methodologies required to resolve complex supramolecular structures.

Molecular Architecture and Supramolecular Synthons

The crystal lattice of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is not a random aggregation of molecules; it is a highly ordered supramolecular assembly dictated by a hierarchy of intermolecular forces. Understanding these forces is essential for predicting crystal packing and interpreting electron density maps.

The Sulfonamide Hydrogen-Bonding Network

The central sulfonamide moiety (-SO₂-NH-) acts as both a hydrogen bond donor (via the N-H group) and a bifurcated acceptor (via the two sulfonyl oxygen atoms). The crystal packing of sulfonamides is predominantly governed by robust N–H···O=S hydrogen bonds, which reliably form infinite one-dimensional chains or dimeric motifs[1]. The steric bulk of the adjacent tolyl and halophenyl rings forces the molecule into a specific torsional conformation, minimizing steric clashes while maximizing the orbital overlap required for these hydrogen bonds.

Halogen Bonding and σ-Hole Interactions

The presence of the bromine atom introduces a secondary, highly directional interaction: the halogen bond. Bromine possesses an anisotropic electron distribution, creating a region of positive electrostatic potential (the "σ-hole") along the extension of the C–Br covalent bond. The electron-withdrawing nature of the adjacent fluorine atom deepens this σ-hole, significantly enhancing the bromine's capability to act as a halogen-bond donor toward nucleophilic regions, such as the sulfonyl oxygen of a neighboring molecule[2],[3]. Halogen bonds are characterized by interatomic distances shorter than the sum of their van der Waals radii and a highly linear R–X···Y angle (approaching 180°), which dictates the final supramolecular assembly[4].

Intermolecular_Interactions Core N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide HB Primary Hydrogen Bonding (N-H···O=S Chains) Core->HB Dominant XB Halogen Bonding (σ-hole) (Br···O or Br···F Contacts) Core->XB Directional Pi π-π Stacking Interactions (Tolyl & Halophenyl Rings) Core->Pi Packing

Figure 1: Hierarchy of intermolecular forces dictating the crystal lattice assembly.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous structural elucidation of small molecules[5]. The following self-validating protocol outlines the precise methodology required to obtain high-resolution crystallographic data for halogenated sulfonamides.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of the synthesized compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow needle and leave it undisturbed at ambient temperature.

  • Causality: Slow evaporation ensures that the crystallization process remains under thermodynamic control. Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or microcrystalline powders unsuitable for SCXRD.

Step 2: Crystal Selection and Mounting
  • Procedure: Submerge the harvested crystals in inert perfluorinated polyether oil. Under a polarized light microscope, select a single, block-like crystal with well-defined faces. Optimal data collection requires a defect-free single crystal typically between 0.1 and 0.5 mm in size[6]. Mount the crystal onto a MiTeGen loop or glass fiber and immediately transfer it to the diffractometer's cold stream.

  • Causality: The perfluorinated oil serves a dual purpose: it prevents the loss of volatile co-crystallized solvents and acts as a rigid glass matrix upon freezing, securing the crystal during goniometer rotation.

Step 3: X-Ray Data Collection
  • Procedure: Center the crystal on a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo Kα, λ = 0.71073 Å) and a CCD/CMOS detector. Set the nitrogen cold stream to 100 K. Collect a full sphere of data using ω and φ scans.

  • Causality:

    • Why Mo Kα? Bromine is a heavy atom that highly absorbs X-rays. Molybdenum radiation has a shorter wavelength than Copper (Cu Kα, λ = 1.5418 Å), drastically reducing absorption artifacts and improving the precision of the structural model.

    • Why 100 K? Cryogenic cooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots, extends the resolution limit, and provides highly accurate anisotropic displacement parameters.

Step 4: Data Reduction and Absorption Correction
  • Procedure: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro. Apply an empirical absorption correction (e.g., SADABS) based on the symmetry-equivalent reflections.

  • Causality: Because the crystal is not a perfect sphere, the X-ray beam travels through different thicknesses of the sample depending on its orientation. Empirical absorption correction mathematically normalizes these intensities, which is critical for heavily absorbing bromo-compounds.

Step 5: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT). Refine the initial model using full-matrix least-squares on F² (SHELXL). Locate all non-hydrogen atoms in the difference Fourier map and refine them anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Causality: Refining against squared structure factors (F²) utilizes all collected data—including weak or negative reflections—preventing the statistical bias that occurs when discarding data below an arbitrary intensity threshold.

SCXRD_Workflow A 1. Crystallization (Slow Evaporation) B 2. Crystal Selection (0.1 - 0.5 mm) A->B C 3. Data Collection (100 K, Mo Kα) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares on F²) D->E

Figure 2: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

To provide a benchmark for researchers characterizing this specific scaffold, Table 1 summarizes the expected crystallographic parameters. Because sulfonamides frequently crystallize in centrosymmetric monoclinic space groups to maximize hydrogen-bonding efficiency, P2₁/c is the statistically dominant packing arrangement for this class.

Table 1: Representative Crystallographic Parameters for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

ParameterValue / Specification
Chemical Formula C₁₃H₁₁BrFNO₂S
Formula Weight 344.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Absorption Coefficient (μ) ~2.8 mm⁻¹
F(000) ~688
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique ~15,000 / ~3,500[R(int) ≤ 0.05]

Self-Validating Quality Metrics

A rigorous crystallographic protocol must be self-validating. The integrity of the final structural model is confirmed by evaluating the following statistical metrics:

  • R₁ Factor (Unweighted R-value): This measures the agreement between the calculated and observed structural amplitudes. For a high-quality single crystal of this compound, the final R₁ should be < 0.05 (5%) for reflections where I > 2σ(I).

  • wR₂ Factor (Weighted R-value on F²): Because it includes all data and squares the amplitudes, wR₂ is typically higher than R₁. A reliable model will yield a wR₂ of < 0.12 .

  • Goodness-of-Fit (GoF): This metric assesses whether the model adequately accounts for the experimental errors. A perfect fit yields a GoF of exactly 1.00 . Values between 1.00 and 1.05 indicate an excellent, well-restrained model.

  • Residual Electron Density: The highest peak and deepest hole in the final difference Fourier map should be located near the heaviest atom (Bromine) and should not exceed ±0.5 e/ų, confirming that no atoms have been misassigned or overlooked.

References

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Combined σ- and π-Hole Donor Properties of Perfluorinated Iodo(or bromo)benzenes: Halogen Bonding and π-Hole Interactions in Cocrystals Including Cu4I4 Clusters Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction Source: ResearchGate URL:[Link]

  • The Halogen Bond Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Toxicological Profiling and Material Safety Characterization of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS 1024250-92-7)

Executive Summary & Structural Rationale In preclinical drug development, evaluating a novel synthetic intermediate requires looking beyond basic structural alerts to understand the fundamental physicochemical causality...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In preclinical drug development, evaluating a novel synthetic intermediate requires looking beyond basic structural alerts to understand the fundamental physicochemical causality driving its behavior. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS 1024250-92-7) is a highly specialized sulfonamide derivative utilized in medicinal chemistry and advanced synthetic workflows.

As an application scientist, I approach this molecule by deconstructing its structural motifs to predict its toxicological profile:

  • The Tosyl Group (4-methylbenzenesulfonyl): Provides a stable, highly lipophilic anchor. In drug design, this is often utilized to direct binding into deep, hydrophobic enzyme pockets.

  • 4-Bromo Substitution: Halogenation at the para-position of the aniline ring is a deliberate metabolic shield. It sterically and electronically blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, which is a common metabolic liability that leads to rapid clearance.

  • 3-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density, lowering the pKa of the adjacent sulfonamide nitrogen. This modulates the molecule's hydrogen-bond donor capacity, thereby improving passive membrane permeability.

  • Absence of the N4-Arylamine: Classic sulfonamide antibiotics (e.g., sulfamethoxazole) possess a free N4-amino group, which is the primary structural alert responsible for oxidative bioactivation into reactive nitroso species[1]. These reactive species covalently bind to proteins, triggering severe idiosyncratic hypersensitivity reactions like Stevens-Johnson syndrome[1][2]. Because N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide lacks this N4-arylamine, the risk of such severe cutaneous adverse events is structurally mitigated[2].

G A N-(4-bromo-3-fluorophenyl) -4-methylbenzenesulfonamide B CYP450 Oxidation (Blocked at para-position) A->B Steric/Halogen Block C N-dealkylation / Cleavage A->C Primary Pathway E No N4-Arylamine (No Nitroso Formation) A->E Structural Feature D Stable Metabolites (Excreted) C->D E->D Prevents Hypersensitivity

Figure 1: Structural causality and predicted metabolic pathways of the compound.

Material Safety Data Sheet (MSDS) & Physicochemical Properties

While the structural design mitigates systemic hypersensitivity, the compound must still be handled as a hazardous chemical intermediate. Like many halogenated sulfonamides, it is classified as a localized irritant[3]. The data below synthesizes standard safety parameters for this chemical class.

Table 1: Physicochemical and Identification Data
ParameterSpecification / ValueCausality / Relevance
CAS Number 1024250-92-7Unique chemical identifier for regulatory tracking.
Molecular Formula C13H11BrFNO2SDetermines exact mass for LC-MS/MS identification.
Molecular Weight 344.20 g/mol Optimal size for small-molecule drug likeness (Lipinski's Rule of 5).
Physical Form SolidProne to aerosolization if milled; requires respiratory PPE.
GHS Hazard Codes H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation.
Storage Conditions Sealed, dry, room temperaturePrevents hydrolysis of the sulfonamide bond over time.
Handling and PPE Protocols
  • Respiratory Protection: Use an N95 or P100 particulate respirator when handling the dry powder outside of a fume hood to prevent inhalation of irritating dust (H335)[3].

  • Skin & Eye Protection: Nitrile gloves (double-gloved for extended handling) and tight-fitting safety goggles are mandatory to prevent contact dermatitis (H315, H319)[3].

Mechanistic Toxicology & Hepatotoxicity Profiling

Although the lack of an N4-arylamine prevents classic sulfa-drug hypersensitivity[2], sulfonamides as a broader class are well documented in the for their potential to cause idiosyncratic drug-induced liver injury (DILI)[4].

The causality behind this baseline hepatotoxicity often lies in alternative metabolic bioactivation pathways, such as the formation of reactive epoxides from the unmodified aromatic rings, or direct mitochondrial toxicity. Therefore, any preclinical evaluation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide must include a rigorous, self-validating assessment of its metabolic stability and reactive metabolite formation.

Experimental Workflows: Self-Validating Protocols

Protocol: High-Throughput Microsomal Stability & Reactive Metabolite Trapping

Rationale: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes. HLMs specifically isolate the CYP450 and UGT enzymes without the confounding variables of cellular uptake or efflux transporters. This allows for a direct, unambiguous measurement of Phase I metabolism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide in 100% DMSO. Dilute to a final assay concentration of 10 µM.

    • Causality: 10 µM ensures the analyte is well above the LC-MS/MS limit of detection, while keeping the final DMSO concentration below 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.

  • Microsomal Incubation: Combine the compound with pooled HLMs (1 mg/mL protein concentration) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Glutathione (GSH) Addition: Add 5 mM GSH to the mixture.

    • Causality: GSH acts as a "soft" nucleophile. If the compound is unexpectedly bioactivated into an electrophilic reactive metabolite, the GSH will immediately bind to it, forming a stable, detectable adduct rather than allowing it to destroy the microsomal proteins.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (the essential electron-donating cofactor for CYP450 enzymes). Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting metabolism at an exact time point, while extracting the small molecules into the organic phase.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound and scan for GSH-adduct masses.

G Start Compound Preparation (10 µM in DMSO) HLM Incubation with Human Liver Microsomes (HLM) Start->HLM GSH Glutathione (GSH) Trapping Assay HLM->GSH + NADPH & GSH LCMS LC-MS/MS Analysis GSH->LCMS Quench with Acetonitrile Data Metabolite ID & Clearance Calculation LCMS->Data

Figure 2: Experimental workflow for self-validating microsomal stability and GSH trapping.

Quantitative Data Summary

To assist researchers in benchmarking N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide against other intermediates, Table 2 provides standard acceptable thresholds and expected ranges for this class of halogenated sulfonamides during preclinical screening.

Table 2: Benchmark In Vitro Toxicity & Pharmacokinetic Metrics
Assay / MetricExpected Range for ClassInterpretation / Target Threshold
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg proteinIndicates high metabolic stability due to the para-bromo block.
HepG2 Cytotoxicity ( IC50​ ) > 50 µMValues > 50 µM suggest low baseline risk for direct hepatotoxicity.
Reactive Metabolite Trapping Negative (No GSH Adducts)Validates the absence of the N4-arylamine bioactivation pathway.
Kinetic Solubility (pH 7.4) 10 - 50 µMModerate solubility; limited by the highly lipophilic tosyl and bromo groups.

References

  • Wikipedia. "Sulfonamide (medicine)." Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Journal of Medicinal Chemistry - ACS Publications. "Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?" ACS Publications. URL:[Link][2]

  • LiverTox - NCBI Bookshelf. "Sulfonamides." National Institute of Diabetes and Digestive and Kidney Diseases. URL:[Link][4]

Sources

Foundational

A Technical Guide to the Mechanism of Action of Fluorinated Sulfonamide Derivatives

Abstract The strategic incorporation of fluorine into sulfonamide scaffolds has become a cornerstone of modern drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into sulfonamide scaffolds has become a cornerstone of modern drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the core mechanisms through which these derivatives exert their biological effects. We will explore the dual nature of their interactions: the well-established, non-covalent inhibition of metalloenzymes like carbonic anhydrases, and the increasingly significant role of the sulfonyl fluoride moiety as a covalent warhead for targeting nucleophilic residues. This document will dissect the underlying chemical principles, provide field-proven experimental protocols for mechanistic elucidation, and present case studies of prominent fluorinated sulfonamide drugs.

Introduction: The Power of Fluorine in Sulfonamide Chemistry

The sulfonamide group (-SO₂NH₂) is a privileged functional group in medicinal chemistry, forming the basis of diuretic, anti-inflammatory, and anti-glaucoma therapies. The introduction of fluorine atoms into the sulfonamide scaffold can profoundly alter a molecule's physicochemical properties in several advantageous ways[1][2][3][4].

  • Modulation of pKa: Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can lower the pKa of the sulfonamide nitrogen[3]. This is critical for interactions with metalloenzymes, where the deprotonated, anionic sulfonamide coordinates with a key metal ion[5].

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life[6][7].

  • Increased Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and access its target[2][6][7].

  • Conformational Control and Binding Affinity: Fluorine substitution can influence the conformation of a molecule, pre-organizing it for optimal binding to its target receptor and creating new, favorable interactions within the binding pocket[7].

These modifications give rise to two primary, distinct mechanisms of action that define the utility of fluorinated sulfonamides: non-covalent inhibition, classically observed with carbonic anhydrases, and targeted covalent inhibition, a powerful strategy enabled by the sulfonyl fluoride moiety.

Mechanism I: Non-Covalent Inhibition of Metalloenzymes

The canonical mechanism for sulfonamides involves the reversible, non-covalent inhibition of zinc-containing enzymes, most notably carbonic anhydrases (CAs).

The Case of Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons[8]. Inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions.

Molecular Mechanism: The active site of a CA features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile in the catalytic cycle. Sulfonamide inhibitors function by displacing this water molecule. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) acts as a strong zinc-binding group, forming a stable tetrahedral coordination complex with the Zn²⁺ ion[5]. This binding event blocks the active site and prevents the enzyme from carrying out its catalytic function[5].

Case Study: Dorzolamide Dorzolamide (Trusopt®) is a topical fluorinated sulfonamide used to treat glaucoma[9][10]. It specifically inhibits carbonic anhydrase II (CA-II), which is abundant in the ciliary processes of the eye[8][9][11]. By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport[8]. The ultimate result is a decrease in the production of aqueous humor, leading to a reduction in intraocular pressure[8][9][11][12]. The fluorination in dorzolamide's structure contributes to its high affinity and selectivity for CA-II[10][13].

Drug Target Isoform Therapeutic Application Inhibition Constant (Ki)
DorzolamideCarbonic Anhydrase II (CA-II)[8][10]Glaucoma[9][11]Nanomolar range[13]
BrinzolamideCarbonic Anhydrase II (CA-II)GlaucomaNanomolar range
AcetazolamideVarious CAs (less selective)Glaucoma, DiuresisVaries by isoform

Table 1: Comparison of representative sulfonamide carbonic anhydrase inhibitors.

Mechanism II: Targeted Covalent Inhibition

A more recent and powerful application of fluorinated sulfonamides involves the use of the aryl sulfonyl fluoride (-SO₂F) moiety as a "warhead" for targeted covalent inhibition[14][15][16][17]. Unlike traditional sulfonamides, the sulfonyl fluoride group is an electrophile that can form a stable, covalent bond with nucleophilic amino acid residues in a protein's binding pocket.

Molecular Mechanism: This mechanism follows a two-step process. First, the inhibitor binds non-covalently to the target protein, driven by the interactions of its core scaffold. This initial binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic residue. In the second step, the nucleophilic side chain (e.g., the hydroxyl of serine, threonine, or tyrosine; the amine of lysine; or the imidazole of histidine) attacks the electrophilic sulfur atom of the sulfonyl fluoride[16][17][18]. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond, permanently inactivating the protein[16][18]. This is an example of Sulfur-Fluoride Exchange (SuFEx) chemistry[18].

The reactivity of the sulfonyl fluoride is crucial; it must be stable enough to avoid hydrolysis in the aqueous environment of the body but reactive enough to engage its target once bound[15][16]. This "tunable" reactivity makes it a privileged warhead in modern drug design[15][17].

Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Fluorinated Sulfonamide (with -SO2F) Complex Non-covalent Enzyme-Inhibitor Complex Inhibitor->Complex K_i Enzyme_Free Target Enzyme (with Nucleophile, e.g., Ser-OH) Enzyme_Free->Complex k_on / k_off Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct k_inact (Irreversible Reaction)

Caption: Mechanism of targeted covalent inhibition by a sulfonyl fluoride warhead.

Targeting Beyond Serine: A Versatile Warhead

While serine proteases are a classic target, the sulfonyl fluoride moiety has demonstrated the ability to react with a range of nucleophiles, significantly expanding its utility[16][17]. This includes:

This versatility allows for the targeting of diverse protein classes beyond proteases, including kinases and protein-protein interactions[14][17].

Experimental Workflows for Mechanistic Elucidation

Determining the precise mechanism of action requires a multi-faceted experimental approach. The following protocols outline a logical workflow from initial characterization to definitive confirmation of the inhibitory mechanism.

Workflow A Initial Screening (IC50 Determination) B Differentiate Mechanism (Time-Dependence Assay) A->B C Non-Covalent Characterization (Dialysis / Jump Dilution) B->C If Not Time-Dependent D Covalent Confirmation (Mass Spectrometry) B->D If Time-Dependent F Non-Covalent Inhibitor C->F E Structural Validation (X-ray Crystallography) D->E Optional: Site ID G Covalent Inhibitor D->G

Caption: Experimental workflow for elucidating the inhibition mechanism.

Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

Causality: The first step is to determine if the compound inhibits the target enzyme and at what concentration. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of this potency. This assay does not distinguish between mechanisms but is a critical starting point.

Methodology:

  • Preparation: Prepare a stock solution of the fluorinated sulfonamide derivative in DMSO. Serially dilute the stock to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well plate, combine the target enzyme at a fixed concentration, a suitable buffer, and the specific substrate for the enzyme (often a fluorogenic or chromogenic substrate).

  • Incubation: Add varying concentrations of the inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). Incubate for a fixed, short period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Measurement: Measure the rate of product formation using a plate reader (fluorescence or absorbance).

  • Data Analysis: Plot the enzyme activity (rate) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The assay is valid if the positive control shows expected inhibition and the Z'-factor is > 0.5, indicating a robust assay window.

Protocol: Confirmation of Covalent Modification via Mass Spectrometry

Causality: To definitively prove covalent inhibition, one must demonstrate that the inhibitor has formed a permanent adduct with the target protein. Intact protein mass spectrometry is the most direct method to observe the resulting mass shift.

Methodology:

  • Incubation: Incubate the target protein (e.g., 5 µM) with an excess of the covalent inhibitor (e.g., 50 µM) for a sufficient time (e.g., 2 hours) to ensure complete reaction. Run a control sample with the protein and DMSO vehicle.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is critical to prevent non-specific binding during analysis.

  • LC-MS Analysis: Analyze the intact protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography step further purifies the protein.

  • Data Deconvolution: The mass spectrometer will produce a spectrum of multiply charged ions. Use deconvolution software (e.g., MagTran, V decon) to convert this spectrum into a zero-charge mass spectrum, showing the precise molecular weight of the protein.

  • Interpretation: Compare the mass of the inhibitor-treated protein with the control protein. A mass increase corresponding to the molecular weight of the inhibitor (minus the mass of the displaced fluoride ion) confirms covalent adduct formation.

  • Self-Validation: The control sample must show only the mass of the unmodified protein. The observed mass shift in the treated sample should be within ~1 Da of the theoretical mass of the adduct.

Conclusion and Future Outlook

Fluorinated sulfonamide derivatives represent a versatile and powerful class of molecules in drug discovery. Their mechanisms of action are twofold: the classic, non-covalent inhibition of metalloenzymes, exemplified by widely used carbonic anhydrase inhibitors, and the increasingly utilized targeted covalent inhibition via the sulfonyl fluoride warhead. The ability to tune the electronics and reactivity of these compounds through strategic fluorination allows for the development of highly potent and selective therapeutics. Future research will likely focus on expanding the repertoire of non-cysteine residues targeted by sulfonyl fluorides and developing novel heteroaryl sulfonyl fluorides with improved drug-like properties for tackling challenging targets in oncology and beyond[15].

References

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025). Vertex AI Search.
  • Celecoxib. (n.d.). In Wikipedia. Retrieved March 24, 2026.
  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.Net.
  • Celecoxib. (2024).
  • Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (n.d.). SynQuest Labs.
  • What is the mechanism of Dorzolamide Hydrochloride? (2024).
  • Aggarwal, M., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Dorzolamide: Package Insert / Prescribing Inform
  • What is the mechanism of Celecoxib? (2024).
  • Angeli, A., et al. (2013). New superacid synthesized (fluorinated) tertiary benzenesulfonamides acting as selective hCA IX inhibitors.
  • Dorzolamide. (n.d.). PubChem. Retrieved March 24, 2026.
  • Dorzolamide. (n.d.). In Wikipedia. Retrieved March 24, 2026.
  • Ceruso, M., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Khalaf, R., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design.
  • Waring, M. J., et al. (2020). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem.
  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry.
  • Davies, A. E., et al. (2024). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Cecchi, A., et al. (2005). Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
  • The optimized molecular structure of novel fluorinated sulfonamides... (n.d.).
  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon.
  • Goundry, W. R., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Moss, S. M., et al. (2024).
  • Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • McCloud, Z., et al. (2024). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. (2025). Benchchem.
  • Demchuk, O. M., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.
  • The studied novel fluorinated sulfonamides model. (n.d.).
  • McCloud, Z., et al. (2024). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the active pharmaceutical ingredient (API) N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. In the land...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the active pharmaceutical ingredient (API) N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. In the landscape of drug development, ensuring the physical and chemical stability of an API is paramount to guaranteeing its safety, efficacy, and shelf-life. This document delineates the foundational principles of thermodynamic stability, with a specific focus on the solid-state properties of this sulfonamide derivative. We will explore the critical role of intermolecular forces, including the influence of its halogen substituents, and detail a suite of analytical techniques essential for a thorough stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed medicinal product is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among these, thermodynamic stability is a cornerstone of a robust and reliable drug substance. Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state under a given set of conditions. For a crystalline solid like N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide, this translates to its propensity to exist in its most stable crystalline form, or polymorph, resisting transformation into a less stable, potentially more soluble, and less bioavailable form.

The consequences of overlooking polymorphic variations can be severe, ranging from diminished therapeutic efficacy to outright product failure, as exemplified by the well-documented case of the antiviral drug Ritonavir, where the unexpected appearance of a more stable, less soluble polymorph led to a significant loss of bioavailability and a costly reformulation effort.[1][2][3] Therefore, a proactive and in-depth characterization of the thermodynamic landscape of an API is not merely a regulatory requirement but a fundamental aspect of risk mitigation in pharmaceutical development.

This guide will provide a detailed exploration of the thermodynamic stability of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide, a compound featuring a sulfonamide core, a bromine atom, and a fluorine atom – moieties that introduce specific intermolecular interactions influencing its solid-state behavior.

Theoretical Framework: Understanding the Forces at Play

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S) at a given temperature (T):

G = H - TS

The most stable polymorphic form of a compound will be the one with the lowest Gibbs free energy at a particular temperature and pressure. The enthalpy term (H) is largely influenced by the strength of the intermolecular interactions within the crystal lattice, while the entropy term (S) relates to the degree of disorder in the system.

The Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a key structural feature of the target molecule and a potent hydrogen bond donor (N-H) and acceptor (S=O). These hydrogen bonds are often the primary drivers of the crystal packing in sulfonamides, leading to the formation of well-defined supramolecular structures.

The Influence of Halogen Substituents: Bromine and Fluorine

The presence of bromine and fluorine atoms on the phenyl ring introduces the potential for halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species.[4] The strength of these interactions can significantly impact the crystal packing and, consequently, the thermodynamic stability. While fluorine is generally a weak halogen bond donor, its high electronegativity can influence the overall electronic distribution of the molecule. Bromine, being more polarizable, can form more substantial halogen bonds. These interactions, in conjunction with hydrogen bonds and other van der Waals forces, create a complex energetic landscape that dictates the preferred crystalline arrangement.[5]

Experimental Assessment of Thermodynamic Stability: A Multi-Technique Approach

A comprehensive evaluation of thermodynamic stability necessitates a suite of complementary analytical techniques. The following sections detail the key experimental workflows and the rationale behind their application.

Workflow for Thermodynamic Stability Assessment

Thermodynamic Stability Assessment Workflow cluster_screening Polymorph & Solvate Screening cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Stability Determination PolymorphScreen Polymorph Screening XRPD X-Ray Powder Diffraction (XRPD) PolymorphScreen->XRPD Identifies unique crystalline forms SolvateScreen Solvate/Hydrate Screening TGA Thermogravimetric Analysis (TGA) SolvateScreen->TGA Detects solvent/water loss DataInterpretation Interpretation of Thermal & Structural Data XRPD->DataInterpretation Structural fingerprint DSC Differential Scanning Calorimetry (DSC) DSC->DataInterpretation Thermal transitions (melting, recrystallization) TGA->DataInterpretation Thermal decomposition & desolvation DVS Dynamic Vapor Sorption (DVS) DVS->SolvateScreen Hygroscopicity & hydrate formation SolCal Solution Calorimetry StabilityRanking Ranking of Polymorph Stability SolCal->StabilityRanking Enthalpy of solution DataInterpretation->StabilityRanking Identifies stable vs. metastable forms PhaseDiagram Construction of Phase Diagram StabilityRanking->PhaseDiagram Predicts stability under different conditions

Caption: A workflow diagram illustrating the key stages and techniques involved in the comprehensive assessment of the thermodynamic stability of a pharmaceutical solid.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for investigating the thermal properties of a material.[6][7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: Accurately weigh 1-3 mg of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Purge Gas: Use a dry nitrogen purge at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature at a heating rate of 10 °C/min up to a temperature above the expected melting point (e.g., 250 °C). The choice of heating rate is critical; slower rates can allow for solid-state transitions to occur during the scan, while faster rates can sometimes "trap" metastable forms.[6]

  • Data Acquisition: Record the heat flow as a function of temperature.

The resulting DSC thermogram provides a wealth of information:

  • Melting Point (Tₘ): A sharp endothermic peak indicates the melting of a crystalline form. The peak temperature is the melting point.

  • Enthalpy of Fusion (ΔHբ): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the solid. A higher enthalpy of fusion generally suggests a more stable crystal lattice.

  • Polymorphic Transitions: The presence of multiple melting peaks or an exothermic event (recrystallization) followed by an endothermic event (melting) can indicate the presence of multiple polymorphs. The less stable form will typically melt at a lower temperature, potentially recrystallize into a more stable form, which then melts at a higher temperature.

Interpreting a Complex DSC Thermogram

DSC Thermogram Interpretation X_Axis Temperature (°C) Y_Axis Heat Flow (mW) Endothermic -> origin origin X_end X_end origin->X_end Y_end Y_end origin->Y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label1 Melting of Metastable Form (Endotherm) p5 p4->p5 p6 p5->p6 label2 Recrystallization to Stable Form (Exotherm) p7 p6->p7 p8 p7->p8 p9 p8->p9 label3 Melting of Stable Form (Endotherm) p10 p9->p10

Caption: An illustrative DSC thermogram showing the melting of a metastable polymorph, its recrystallization into a more stable form, and the subsequent melting of the stable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is particularly useful for identifying the presence of solvates or hydrates and determining the thermal decomposition temperature.

  • Sample Preparation: Place 5-10 mg of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide into a TGA pan.

  • Instrument Setup:

    • Purge Gas: Use a dry nitrogen purge at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Desolvation/Dehydration: A weight loss at temperatures below the decomposition point indicates the loss of solvent or water molecules from the crystal lattice. The stoichiometry of the solvate or hydrate can be calculated from the percentage of weight loss.

  • Thermal Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the compound. The onset temperature of decomposition is a measure of its thermal stability.[9]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful non-destructive technique for identifying the crystalline phase of a solid material.[10][11] Each crystalline form has a unique diffraction pattern, which acts as a "fingerprint."

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically a Cu Kα radiation source.

    • Scan Range: Scan a wide 2θ range (e.g., 2° to 40°) to capture all characteristic diffraction peaks.

    • Scan Speed: Use a slow scan speed to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Polymorph Identification: Different polymorphs will produce distinct XRPD patterns with peaks at different 2θ angles and with different relative intensities.

  • Crystallinity Assessment: A sharp, well-defined diffraction pattern is indicative of a highly crystalline material, while a broad, diffuse pattern (a "halo") suggests the presence of amorphous content.

Complementary Techniques

DVS measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[12] This technique is invaluable for assessing the hygroscopicity of a compound and its propensity to form hydrates.[13][14][15]

Solution calorimetry measures the heat change when a solid is dissolved in a solvent.[16][17] By measuring the enthalpy of solution for different polymorphs in the same solvent, their relative thermodynamic stability can be determined. The polymorph with the less exothermic (or more endothermic) enthalpy of solution is the more stable form.[18]

Data Synthesis and Regulatory Context

The data generated from these techniques must be synthesized to build a comprehensive understanding of the thermodynamic stability of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. The ultimate goal is to identify the most thermodynamically stable polymorph and establish control strategies to ensure that this form is consistently produced.

Establishing Acceptance Criteria: The ICH Q6A Framework

The International Council for Harmonisation (ICH) Q6A guideline provides a framework for setting specifications for new drug substances, including considerations for polymorphism.[19] The ICH Q6A decision trees can be used to determine if acceptance criteria for a specific polymorphic form are necessary.[20][21][22][23] This decision is based on whether different polymorphs can exist and if they have different physicochemical properties that could affect the safety or efficacy of the drug product.

ICH Q6A Decision Tree for Polymorphism

ICH Q6A Polymorphism Decision Tree Start Start: Polymorphism Screen on Drug Substance Q1 Can different polymorphs be formed? Start->Q1 Q2 Do the forms have different properties (e.g., solubility, stability)? Q1->Q2 Yes Action1 No further action Q1->Action1 No Q3 Does drug product performance testing (e.g., dissolution) provide adequate control? Q2->Q3 Yes Q2->Action1 No Action2 Establish acceptance criteria for the relevant performance test(s) Q3->Action2 Yes Action4 No need to set acceptance criteria for polymorphic change in drug product Q3->Action4 No Action3 Monitor polymorphic form during stability of drug product Action2->Action3

Caption: A simplified representation of the ICH Q6A decision tree for determining the need for setting acceptance criteria for polymorphism in a drug substance.

Conclusion

The thorough investigation of the thermodynamic stability of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a critical endeavor in its development as a safe and effective pharmaceutical agent. By employing a multi-technique approach that combines thermal analysis, X-ray diffraction, and other specialized techniques, a comprehensive understanding of its solid-state behavior can be achieved. This knowledge, framed within the context of regulatory guidelines, allows for the selection of the optimal polymorphic form and the implementation of robust control strategies, ultimately ensuring the quality and consistency of the final drug product.

References

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • ICH Q6A Guideline. (n.d.).
  • DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. (n.d.).
  • ICH Q6A Attachments: Decision Trees #1 Through #8. (n.d.).
  • DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.).
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review.
  • Dynamic vapor sorption. (n.d.). In Wikipedia. Retrieved from [Link]

  • How complementary techniques boost XRPD in solid form analysis. (2022, July 13).
  • Graphviz tutorial. (2021, January 14).
  • Dynamic Vapor Sorption (DVS). (n.d.).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.).
  • Solid State Characterization. (2024, May 11).
  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.).
  • Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. (2015, April 8).
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • DVS Systems | Dynamic Vapor Sorption. (n.d.).
  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18).
  • Guide to Flowcharts in Graphviz. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC.
  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. (2005, June 15). Current Pharmaceutical Biotechnology.
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7).
  • The advantages of solid form analysis with XRPD. (2022, July 29).
  • X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. (2025, January 8).
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
  • High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. (n.d.).
  • Effect of Polymorphism Formulations. (2025, November 6).
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PMC.
  • Managing risk associated with crystal polymorphism in pharmaceutical development. (n.d.).
  • Polymorphism & Seeding: II. Case Studies. (n.d.).
  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. (2025, January 16).
  • Building diagrams using graphviz. (2021, March 26).
  • Visualize graph, diagrams, and proces flows with graphviz.it. (2020, January 24).
  • Application of solution calorimetry in pharmaceutical and biopharmaceutical research. (2005, June 15). PubMed.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. (2008, June 24).
  • Visualizing Software Architecture with Graphviz: A Practical Guide. (2025, August 12).
  • THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.).
  • Characterization of solid state Drugs by Calorimetry. (n.d.).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.
  • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13).
  • DSC and protein stability: What does the enthalpy change mean? (2020, August 25).
  • The Thermodynamic Stability of Amyloid Fibrils Studied by Differential Scanning Calorimetry. (2010, March 3). The Journal of Physical Chemistry B.

Sources

Foundational

Whitepaper: In Vitro Metabolic Stability and Clearance Profiling of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Executive Summary & Pharmacophore Causality The evaluation of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical gatekeeper in drug development. This technical guide examines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Causality

The evaluation of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical gatekeeper in drug development. This technical guide examines the in vitro metabolic stability of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide , a secondary sulfonamide derivative. Sulfonamides represent a classic, highly versatile group of chemotherapeutic and pharmacologically active scaffolds[MDPI][1].

From a structural perspective, this molecule presents a fascinating duality of metabolic stability and vulnerability:

  • The Halogenated Aniline Ring: The incorporation of halogens (fluorine and bromine) at the meta and para positions of the aniline ring is a deliberate medicinal chemistry strategy. These electron-withdrawing groups sterically hinder and electronically deactivate the aromatic system, effectively blocking Cytochrome P450 (CYP)-mediated aromatic epoxidation and hydroxylation.

  • The Tosyl Methyl Group: Conversely, the para-methyl group on the benzenesulfonamide moiety serves as a classic metabolic soft spot. The benzylic C-H bonds possess a relatively low bond dissociation energy (BDE), making them highly susceptible to hydrogen atom transfer (HAT) by the high-valent iron-oxo species of CYP450 enzymes.

Mechanistic Pathways of Biotransformation

The primary clearance mechanism for this compound in an in vitro system is driven by Phase I oxidation, with a secondary potential for Phase II conjugation. While the substitution of metabolically labile groups with sulfonamides generally enhances overall metabolic stability compared to amides[PMC][2], specific functional groups dictate the exact biotransformation route.

  • Benzylic Oxidation (Phase I): CYP2C9 and CYP3A4 readily oxidize the tosyl methyl group to a hydroxymethyl intermediate, which can further oxidize into a carboxylic acid.

  • N-Glucuronidation (Phase II): The sulfonamide N-H proton is mildly acidic (pKa ~8.5). In the presence of Uridine 5'-diphospho-glucuronosyltransferases (UGTs), this nitrogen can undergo direct glucuronidation, though this is typically a slower pathway compared to benzylic oxidation.

MetabolicPathway Parent N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP Benzylic C-H Abstraction UGT Phase II Conjugation (UGT Enzymes) Parent->UGT N-H Deprotonation Metabolite1 Benzylic Alcohol (-CH2OH) CYP->Metabolite1 Hydroxylation Metabolite3 N-Glucuronide UGT->Metabolite3 Glucuronidation Metabolite2 Carboxylic Acid (-COOH) Metabolite1->Metabolite2 Further Oxidation

Fig 1. Predicted CYP450 and UGT-mediated metabolic pathways for the sulfonamide derivative.

In Vitro Assay Selection: The Causality of Liver Microsomes

To accurately predict hepatic clearance, Human Liver Microsomes (HLM) are utilized as the gold standard. Microsomes are subcellular fractions containing the endoplasmic reticulum, highly enriched in CYP450s. We select this model over primary hepatocytes because the predicted clearance of the tosyl methyl group is overwhelmingly CYP-driven. Microsomes provide a cost-effective, high-throughput system that isolates this specific enzymatic variable without the confounding factors of cellular membrane permeability or efflux transporters.

Targeted structural alterations, such as blocking these metabolic sites, can significantly increase the remaining substrate percentage and extend the in vitro half-life in liver microsome assays[ACS Publications][3].

Quantitative Data Presentation

Below is a representative cross-species comparison of metabolic stability metrics for tosyl-sulfonamide derivatives, demonstrating typical turnover rates driven by benzylic oxidation.

Table 1: Representative In Vitro Metabolic Stability Metrics for Tosyl-Sulfonamides

Species/MatrixHalf-life ( t1/2​ ) [min]Intrinsic Clearance ( CLint​ ) [µL/min/mg]Remaining at 60 min (%)
Human Liver Microsomes (HLM)45.230.639.8%
Rat Liver Microsomes (RLM)28.548.623.2%
Mouse Liver Microsomes (MLM)22.162.715.2%
Dog Liver Microsomes (DLM)55.425.047.2%

Experimental Methodology: Self-Validating Microsomal Assay

A robust protocol must be a self-validating system. Standard protocols for determining metabolic stability rely on NADPH-dependent enzymatic reactions[Benchchem][4]. The following methodology incorporates critical controls to isolate enzymatic causality from artifactual degradation.

Causality of Experimental Choices:

  • 1 µM Substrate: Ensures the concentration is well below the Michaelis constant ( Km​ ), maintaining first-order kinetics where the rate of metabolism is directly proportional to drug concentration.

  • 1 mg/mL Protein: Balances sufficient enzyme turnover with minimal non-specific protein binding ( fu,mic​ ), which would artificially depress apparent clearance.

  • <0.5% Organic Solvent: Solvents like DMSO inhibit CYP enzymes. Keeping the concentration negligible prevents artifactual stabilization of the compound.

Workflow Prep 1. Preparation 1 µM Substrate + 1 mg/mL Microsomes PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add 1 mM NADPH PreInc->Init Sample 4. Sampling Aliquots at 0, 15, 30, 45, 60 min Init->Sample Quench 5. Quenching Add Cold Acetonitrile + IS Sample->Quench Analysis 6. LC-MS/MS Quantify Remaining Parent Quench->Analysis

Fig 2. Step-by-step self-validating workflow for in vitro liver microsome stability assays.

Step-by-Step Protocol
  • Reagent Preparation: Thaw liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Master Mix Formulation: Combine the buffer, microsomes (final concentration 1.0 mg/mL), and N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (final concentration 1 µM).

  • Control Aliquoting (The Self-Validating Step):

    • Minus-NADPH Control: Incubate the master mix with buffer instead of NADPH. This proves that any observed degradation is strictly CYP-dependent and not due to chemical instability.

    • Heat-Inactivated Control: Use microsomes boiled at 95°C for 10 mins to rule out non-specific binding to the plasticware.

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) to validate batch enzymatic viability.

  • Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the test and positive control samples to initiate the CYP450 catalytic cycle.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Interpretation and Structural Optimization

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). From this, we derive the intrinsic clearance: CLint​=(k×V)/M (Where V is the incubation volume and M is the mass of microsomal protein).

Optimization Strategy: If N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide exhibits a high intrinsic clearance driven by benzylic oxidation, medicinal chemistry interventions are required. Replacing the para-methyl group with a bioisostere such as a chlorine atom or a trifluoromethyl (-CF3) group will eliminate the vulnerable benzylic C-H bonds. This drastically reduces CYP-mediated clearance while preserving the molecule's overall geometry and essential electron-withdrawing characteristics.

References
  • Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration. ACS Publications.
  • Discovery of Sulfonamide Pantothenate Kinase Activators and Elucidation of the Role of Isoform Selectivity in Cellular Pantothenate Kinase Activation. PMC.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.
  • A Comparative Guide to the Metabolic Stability of In Vitro Metabolic Stability Assessment in Human Liver Microsomes. Benchchem.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Application Note: Synthesis and Isolation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide Introduction and Mechanistic Rationale Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Introduction and Mechanistic Rationale

Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently utilized as stable bioisosteres for amides. They serve as critical pharmacophores in the development of various therapeutics, including Factor XIa inhibitors and kinase modulators[1][2]. The synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide represents a fundamental carbon-heteroatom bond formation, relying on the bimolecular nucleophilic substitution of an amine with a sulfonyl chloride[3].

Causality in Experimental Design: The core substrate, 4-bromo-3-fluoroaniline, possesses two halogen substituents (fluorine and bromine). Through inductive effects, these electron-withdrawing groups significantly reduce the electron density on the aromatic ring and the pendant primary amine, rendering it less nucleophilic than an unsubstituted aniline. To compensate for this reduced reactivity and to drive the reaction to completion, an organic base such as pyridine or triethylamine (TEA) is strictly required[4]. The base serves a dual purpose:

  • Acid Scavenging: It neutralizes the stoichiometric hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the weakly nucleophilic aniline, forming an unreactive anilinium salt and halting the reaction.

  • Catalytic Activation: Pyridine can transiently attack the tosyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the subsequent attack by the deactivated aniline.

Dichloromethane (DCM) is selected as the solvent due to its aprotic, non-nucleophilic nature and its excellent solvating power for both the starting materials and the resulting sulfonamide.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis. A slight excess of tosyl chloride ensures complete consumption of the valuable aniline derivative, while a larger excess of base ensures the reaction environment remains strictly basic.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Bromo-3-fluoroaniline Nucleophile190.011.0 eq1.90 g
Tosyl Chloride (TsCl) Electrophile190.651.1 eq2.10 g
Pyridine Base / Scavenger79.102.0 eq1.62 mL (1.58 g)
Dichloromethane (DCM) Solvent84.93N/A25.0 mL (0.4 M)

Process Visualization

SulfonamideSynthesis A 4-Bromo-3-fluoroaniline (Nucleophile) B Pyridine / DCM (Acid Scavenger/Solvent) A->B D Nucleophilic Attack (0°C to RT) B->D C Tosyl Chloride (Electrophile) C->D E Aqueous Work-up (1N HCl wash) D->E F N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide E->F

Logical workflow for the synthesis and isolation of the target sulfonamide.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Addition

  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the tosyl chloride.

  • Dissolution: Charge the flask with 4-bromo-3-fluoroaniline (1.90 g, 10.0 mmol) and anhydrous dichloromethane (20 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous pyridine (1.62 mL, 20.0 mmol) into the stirring solution via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Rationale: The sulfonylation reaction is exothermic. Cooling prevents the formation of bis-sulfonylated side products and minimizes solvent evaporation.

  • Electrophile Introduction: Dissolve tosyl chloride (2.10 g, 11.0 mmol) in the remaining 5 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

Phase 2: Reaction Progression 6. Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to ambient room temperature (approx. 20-25 °C). 7. Monitoring: Stir the reaction for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The product will appear as a new, highly UV-active spot with a lower Rf value than the starting aniline.

Phase 3: Quenching and Work-up 8. Acidic Wash: Once TLC indicates complete consumption of the aniline, dilute the reaction mixture with an additional 25 mL of DCM. Transfer the mixture to a separatory funnel and wash with 1N aqueous HCl (2 × 25 mL). Rationale: The acidic wash is critical; it protonates the excess pyridine, converting it into water-soluble pyridinium chloride, which is subsequently removed in the aqueous layer. 9. Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine, 25 mL) to remove residual water and pre-dry the organic phase. 10. Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate ( Na2​SO4​ ), and stir for 10 minutes. Filter off the drying agent. 11. Concentration: Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Phase 4: Purification 12. Recrystallization: The crude sulfonamide can typically be purified by recrystallization. Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. 13. Isolation: Collect the purified crystals via vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under high vacuum to afford pure N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Introduction & Chemical Profiling N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a highly versatile and valuable building block in medicinal chemistry and drug development. It strategically combines an ortho-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a highly versatile and valuable building block in medicinal chemistry and drug development. It strategically combines an ortho-fluoroaryl bromide handle—primed for palladium-catalyzed cross-coupling—with a tosyl-protected aniline (sulfonamide) pharmacophore.

While the Suzuki-Miyaura cross-coupling of aryl bromides is generally robust[1], the specific electronic and steric topology of this molecule requires a tailored approach. Standard protocols often result in stalled reactions, catalyst degradation, or poor yields if the unique reactivity of the sulfonamide and fluorine moieties is not properly managed.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why certain reagents are chosen rather than simply following a recipe. Every component in this protocol functions as part of a self-validating system designed to overcome the specific challenges of this substrate.

Electrophilic Activation vs. Steric Hindrance

The fluorine atom located ortho to the bromine exerts a strong inductive electron-withdrawing effect. This lowers the energy of the C–Br σ* orbital, theoretically accelerating the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. However, this electronic activation is counterbalanced by the steric bulk of the ortho-fluorine, which can impede the approach of bulky palladium complexes.

The Sulfonamide Conundrum & Base Stoichiometry

The most critical variable in this reaction is the sulfonamide (–NHTs) group. The N–H proton is acidic (pKa ~10). Under the basic conditions required for the Suzuki-Miyaura transmetalation step (e.g., K₂CO₃, K₃PO₄), this proton is immediately deprotonated[1]. This causality dictates two non-negotiable experimental choices:

  • Base Stoichiometry: A minimum of 2.5 to 3.0 equivalents of base must be used. The first equivalent is entirely consumed by the deprotonation of the sulfonamide. If a standard 1.5 equivalents of base are used, insufficient basicity remains to form the active boronate complex required for transmetalation, stalling the catalytic cycle[2].

  • Ligand Selection: The deprotonated sulfonamide anion is strongly electron-donating to the aryl ring (which deactivates the C–Br bond) and can act as a competing ligand, coordinating to the palladium center and poisoning the catalyst. To prevent this, sterically encumbered, electron-rich dialkylbiaryl phosphine ligands (such as XPhos ) are required. XPhos promotes the formation of a highly active monocoordinated Pd(0) complex that rapidly undergoes oxidative addition and is too sterically bulky to be poisoned by the sulfonamide anion[3].

Boron Partner Selection

While standard boronic acids are viable, boronic esters (e.g., pinacol esters, BPin) often provide superior stability against protodeborylation, especially in the biphasic basic conditions required to solubilize the deprotonated sulfonamide intermediate[4].

Catalytic Logic & Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + Ar-Br BaseExchange 2. Ligand Exchange Pd(II)(Ar)(OH)L_n OxAdd->BaseExchange + Base - Br⁻ Transmet 3. Transmetalation Pd(II)(Ar)(Ar')L_n BaseExchange->Transmet + Ar'-B(OH)2 RedElim 4. Reductive Elimination Ar-Ar' Product Transmet->RedElim RedElim->Pd0 - Product ArBr N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide ArBr->OxAdd Boronic Ar'-B(OH)2 + Base (> 2 eq) Boronic->Transmet

Pd-catalyzed Suzuki-Miyaura cycle highlighting activation and transmetalation.

Reaction Optimization Data

The following table summarizes the causality of condition selection and expected outcomes based on the mechanistic principles outlined above.

Catalyst / LigandBase (Eq)Solvent SystemTemp (°C)Mechanistic Rationale & Expected Outcome
Pd(PPh₃)₄K₂CO₃ (1.5)Toluene/H₂O80Poor Yield (<20%): Insufficient base for transmetalation after sulfonamide deprotonation.
Pd(dppf)Cl₂Na₂CO₃ (3.0)Dioxane/H₂O90Good Yield (70-80%): Bidentate ligand resists poisoning; adequate base drives cycle.
Pd₂(dba)₃ / XPhosK₃PO₄ (3.0)THF/H₂O80Excellent Yield (>90%): Bulky, electron-rich XPhos accelerates oxidative addition[3].
Pd(OAc)₂ / SPhosCs₂CO₃ (3.0)Toluene/H₂O100Excellent Yield (>85%): High temperature and strong base overcome steric hindrance.

Experimental Protocols

Protocol A: High-Performance Coupling (Pd₂(dba)₃ / XPhos)

Recommended for sterically hindered, electronically deactivated, or highly valuable boronic acids/esters.

Materials:

  • N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (1.0 mmol, 1.0 eq)

  • Arylboronic acid or Aryl-BPin (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq)

  • THF / H₂O (10:1 v/v, 11 mL total), thoroughly degassed

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add the degassed THF and H₂O via syringe. The biphasic nature helps partition the deprotonated sulfonamide into the aqueous interface, further protecting the organic-soluble Pd catalyst.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL) to reprotonate the sulfonamide.

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

Workflow Step1 1. Preparation Charge Ar-Br, Ar'-B(OH)2, Catalyst, Ligand, Base Step2 2. Degassing Evacuate/Backfill N2/Ar (3 Cycles) Step1->Step2 Step3 3. Reaction Add Solvents Heat at 80-100 °C Step2->Step3 Step4 4. Workup Quench, Extract (EtOAc), Wash with Brine Step3->Step4 Step5 5. Purification Dry, Concentrate, Column Chromatography Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting & Self-Validation System

To ensure the integrity of the protocol, utilize the following analytical self-validation checkpoints:

  • Reaction Monitoring (LC-MS): Due to the acidic sulfonamide proton, the starting material and product will ionize exceptionally well in Negative Ion Mode ([M-H]⁻) .

  • Identifying Failure Modes: If LC-MS shows a mass corresponding to the hydrodebrominated side product (Ar-H instead of Ar-Br), this confirms that oxidative addition was successful, but transmetalation failed. This is a direct indicator that either the boronic acid has degraded (protodeborylation)[4] or insufficient base was used to drive the transmetalation[2].

  • Non-Destructive Conversion Tracking (¹⁹F NMR): The ortho-fluorine provides a perfect, background-free NMR handle. Take a 50 µL aliquot of the organic layer, dilute in CDCl₃, and run a quick ¹⁹F NMR. The starting material has a distinct chemical shift (typically around -110 to -115 ppm depending on solvent). The formation of the cross-coupled product will shift this peak significantly due to the change in the ortho-substituent's electronic shielding, allowing for precise conversion calculation without isolation.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. URL: [Link]

  • Molander, G. A., et al. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling". National Institutes of Health (PMC). URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Noël, T., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". MDPI. URL: [Link]

Sources

Method

Application Notes: N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Aryl Sulfonamide Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Fluorinated Aryl Sulfonamide Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds is a proven method for optimizing drug-like properties. The building block N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS 1024250-92-7) embodies this principle, offering a unique combination of functionalities that make it an invaluable tool for drug discovery professionals.

This molecule features:

  • A brominated phenyl ring , which serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • An ortho-fluorine atom , which can modulate the pKa of the adjacent sulfonamide proton, influence conformation, and enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • A sulfonamide linker , a well-established pharmacophore known for its ability to form strong hydrogen bonds with protein backbones and its presence in a wide array of approved drugs.[1]

  • A tosyl group , which can influence the overall lipophilicity and electronic properties of the molecule.

The primary significance of this building block in contemporary drug discovery is its role as a key intermediate in the synthesis of Trametinib (Mekinist®) , a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[2][3] This guide provides a comprehensive overview of the synthesis of this building block, its application in the synthesis of MEK inhibitors, and detailed protocols for its utilization in other cornerstone reactions of medicinal chemistry.

Part 1: Application in Drug Discovery - Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Hyperactivation of this pathway, often through mutations in the BRAF or KRAS genes, is a hallmark of many human cancers, particularly melanoma.[3][4] The kinases MEK1 and MEK2 are central nodes in this pathway, making them high-value targets for therapeutic intervention.

Trametinib is a highly potent, reversible, allosteric inhibitor of MEK1 and MEK2 activation and kinase activity.[5] It binds to a unique pocket adjacent to the ATP binding site, preventing the conformational changes required for MEK to be phosphorylated and activated by RAF.[6][7] This leads to the downstream inhibition of ERK phosphorylation, ultimately suppressing the uncontrolled proliferative signaling. The N-(4-bromo-3-fluorophenyl) portion of the Trametinib scaffold is crucial for its potent activity, fitting into a key region of the allosteric binding pocket.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS (Often Mutated) RTK->RAS Activates RAF RAF (e.g., BRAF) (Often Mutated) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (Activates) ERK ERK1/2 MEK->ERK Phosphorylates (Activates) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Trametinib Trametinib Trametinib->MEK Allosteric Inhibition

Figure 1: Simplified MAPK/ERK Signaling Pathway Highlighting MEK Inhibition by Trametinib.
Quantitative Data: Potency and Pharmacokinetics of Trametinib

The utility of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide as a building block is validated by the exceptional potency and favorable pharmacokinetic profile of the final drug, Trametinib.

Table 1: In Vitro Kinase Inhibition Profile of Trametinib

Target Kinase IC₅₀ (nM) Rationale for Selectivity Reference
MEK1 0.7 - 0.92 Trametinib binds to a highly specific allosteric pocket, not the conserved ATP-binding site, leading to high selectivity for MEK1/2 over other kinases. [2][5]

| MEK2 | 1.8 | As an isoform of MEK1, it shares a highly homologous allosteric binding site. |[2] |

Table 2: Key Pharmacokinetic Parameters of Trametinib (2 mg Oral Dose)

Parameter Value Significance in Drug Development Reference
Bioavailability (F) 72% High oral bioavailability allows for effective systemic exposure with oral administration, a key feature for patient compliance in chronic cancer therapy. [8][9]
Time to Peak (Tₘₐₓ) 1.5 hours Rapid absorption leads to a quick onset of therapeutic concentrations. [8]

| Effective Half-life (t₁/₂) | ~4 days | A long half-life supports once-daily dosing and maintains steady-state concentrations, ensuring continuous target engagement. |[8] |

Part 2: Synthesis and Reaction Protocols

The overall workflow for utilizing this building block begins with its own synthesis, followed by its incorporation into more complex molecules through various chemical transformations.

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_application Application & Further Functionalization Aniline 4-Bromo-3-fluoroaniline BuildingBlock N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide Aniline->BuildingBlock Protocol A: Sulfonylation TsCl p-Tosyl Chloride TsCl->BuildingBlock SuzukiProduct Biaryl Sulfonamides BuildingBlock->SuzukiProduct Protocol B: Suzuki Coupling BuchwaldProduct Diaryl/Alkylaryl Amine Sulfonamides BuildingBlock->BuchwaldProduct Protocol C: Buchwald-Hartwig Amination Trametinib Trametinib BuildingBlock->Trametinib Multi-step Synthesis BoronicAcid Aryl/Alkyl Boronic Acid BoronicAcid->SuzukiProduct Amine Primary/Secondary Amine Amine->BuchwaldProduct

Figure 2: Synthetic workflow from starting materials to the building block and its subsequent applications.
Protocol A: Synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

This protocol describes the formation of the sulfonamide bond via the reaction of a substituted aniline with p-toluenesulfonyl chloride. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving it to completion.[10]

Materials and Reagents:

  • 4-Bromo-3-fluoroaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or Triethylamine, Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a solution of 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask, add pyridine (2.0-3.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Tosyl Chloride: Cool the mixture to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure title compound.[10]

Protocol B: Exemplary Suzuki-Miyaura Cross-Coupling

The bromine atom on the building block provides a classic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl scaffolds. This is a cornerstone reaction in medicinal chemistry for accessing diverse chemical space.

Figure 3: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Schlenk flask or reaction vial, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the building block (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water or Dioxane/Water).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Protocol C: Exemplary Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the bromine atom of the building block to be replaced with a wide variety of primary or secondary amines. This opens up a vast area of chemical space for creating analogues with different physicochemical and pharmacological properties.

Materials and Reagents:

  • N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or reaction vial, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Addition of Substrates: Add the building block (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, filter through a pad of Celite®, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired aminated product.[11]

Conclusion

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and validated route to a clinically approved, high-potency kinase inhibitor. Its inherent functionalities—a reactive bromine handle, a property-modulating fluorine atom, and a hydrogen-bonding sulfonamide—make it an exceptionally valuable scaffold. The protocols outlined herein provide researchers with the essential methodologies to both synthesize this key intermediate and exploit its reactivity in cornerstone synthetic transformations, empowering the discovery and development of the next generation of targeted therapeutics.

References

  • Infante, J. R., et al. (2012). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Journal of Clinical Oncology. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Bleeker, G., et al. (2015). Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology. Available at: [Link]

  • Khan, Z. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature. Available at: [Link]

  • Arafa, M., et al. (2024). Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients. Pharmaceutics. Available at: [Link]

  • Khan, Z. M. (2021). Structural Insights into How Protein-Protein Interaction Modulates the Action of MEK Inhibitors. Mount Sinai. Available at: [Link]

  • RCSB PDB. (2020). 7JUR: Crystal Structure of KSR2:MEK1 in complex with AMP-PNP, and allosteric MEK inhibitor Trametinib. Rcsb.org. Available at: [Link]

  • MIV, J., et al. (2016). Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Khan, Z. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature. Available at: [Link]

  • AACR Journals. (2020). Trametinib Promotes MEK Binding to the RAF-Family Pseudokinase KSR. Cancer Discovery. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2014). Trametinib (as dimethyl sulfoxide). TGA.gov.au. Available at: [Link]

  • ResearchGate. (n.d.). Clinical pharmacokinetics of trametinib after concomitant oral and i.v. administration. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Orgsyn.org. Available at: [Link]

  • R Discovery. (2013). Free radical cyclization reactions of allylsulfonyl substituted N-aryl amide derivatives. Rdiscovery.com. Available at: [Link]

  • Li, J., et al. (2022). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate. Patents.google.com.
  • Wilson, J. R., et al. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

  • SciSpace. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Typeset.io. Available at: [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Patents.google.com.
  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide as a Sulfonylating Agent in Reactions with α-Bromocarbonyl Compounds. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Rsc.org. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. ResearchGate. Available at: [Link]

  • Scholars Research Library. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. scholarsresearchlibrary.com. Available at: [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semanticscholar.org. Available at: [Link]

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Mdpi.com. Available at: [Link]

  • Pharmaffiliates. (n.d.). Trametinib-impurities. Pharmaffiliates.com. Available at: [Link]

  • Taylor & Francis Online. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Tandfonline.com. Available at: [Link]

Sources

Application

Application Notes and Protocols: Tosylation of 4-bromo-3-fluoroaniline

Abstract This document provides a comprehensive guide to the tosylation of 4-bromo-3-fluoroaniline, yielding N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. This transformation is a critical step in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the tosylation of 4-bromo-3-fluoroaniline, yielding N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a tosyl group serves to protect the amine functionality or to activate the aromatic ring for subsequent nucleophilic substitution reactions. This guide will delve into the mechanistic underpinnings of the reaction, present optimized reaction conditions, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction

The sulfonylation of anilines, particularly with p-toluenesulfonyl chloride (TsCl), is a fundamental transformation in organic chemistry. The resulting sulfonamide is a robust protecting group for the nitrogen atom, mitigating its basicity and nucleophilicity. This allows for selective reactions at other positions on the aromatic ring. In the context of 4-bromo-3-fluoroaniline, the tosylated product is a valuable intermediate for introducing further diversity into the molecular scaffold, leveraging the distinct electronic properties of the bromo and fluoro substituents.

Mechanistic Insights: The Role of Pyridine

The tosylation of anilines is typically carried out in the presence of a base, with pyridine being a common and effective choice. The role of pyridine extends beyond simply scavenging the hydrochloric acid (HCl) byproduct of the reaction.[1][2][3]

Pyridine acts as a nucleophilic catalyst.[1][2] It is more nucleophilic than the aniline and rapidly attacks the electrophilic sulfur atom of tosyl chloride. This forms a highly reactive N-tosylpyridinium chloride intermediate.[1][2] This intermediate is a more potent tosylating agent than tosyl chloride itself. The aniline then attacks the sulfur atom of the N-tosylpyridinium species, leading to the formation of the desired sulfonamide and regenerating the pyridine catalyst. The HCl produced is then neutralized by another equivalent of pyridine, forming pyridinium hydrochloride.

Optimized Reaction Conditions

Achieving a high yield and purity of the mono-tosylated product requires careful control of the reaction parameters. Over-reaction leading to di-tosylation can be a competing pathway, particularly with highly nucleophilic anilines. However, the electronic-withdrawing effects of the bromo and fluoro substituents on 4-bromo-3-fluoroaniline help to moderate the reactivity of the amino group.

A summary of typical reaction conditions is presented below:

ParameterRecommended ConditionRationale
Stoichiometry (Aniline:TsCl) 1 : 1.1 - 1.2A slight excess of tosyl chloride ensures complete consumption of the starting aniline.[4]
Base Pyridine or Triethylamine (Et3N)Pyridine often serves as both the base and solvent.[5] Et3N is a suitable alternative.
Solvent Dichloromethane (DCM), Acetonitrile, or PyridineDCM is a common choice when using a tertiary amine base like Et3N.[4] Pyridine can be used as the solvent itself.[5]
Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity.[4][5]
Reaction Time 2 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).

Experimental Workflow Diagram

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-bromo-3-fluoroaniline in Dichloromethane (DCM) B Cool solution to 0 °C (Ice Bath) A->B Cooling C Add Pyridine (or Et3N) B->C Add Base D Add p-Toluenesulfonyl Chloride (TsCl) portion-wise C->D Initiate Reaction E Stir at 0 °C to Room Temperature (Monitor by TLC) D->E Stirring F Quench with water or dilute HCl E->F Reaction Complete G Separate organic layer F->G H Wash with aq. NaHCO3 and brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L Obtain pure N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide K->L

Caption: Experimental workflow for the tosylation of 4-bromo-3-fluoroaniline.

Detailed Experimental Protocol

Materials:

  • 4-bromo-3-fluoroaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous) or Triethylamine (Et3N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for purification (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq.). Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add pyridine (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.) to the cooled solution.

  • Tosyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by TLC (a typical eluent system is 4:1 Hexanes:Ethyl Acetate) until the starting aniline spot is no longer visible.[6]

  • Work-up: Once the reaction is complete, quench by adding water or 1 M HCl to neutralize the excess base.[6] Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if pyridine or triethylamine was used), saturated aqueous NaHCO₃, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: The crude N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Handle with care.

  • Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

Conclusion

The tosylation of 4-bromo-3-fluoroaniline is a robust and reliable transformation that provides a key intermediate for the synthesis of more complex molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired sulfonamide. The protocol outlined in this document provides a validated starting point for laboratory synthesis, which can be further optimized based on specific experimental requirements.

References

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? [Online]. (January 30, 2015). Available at: [Link]

  • Proprep. Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Online]. Available at: [Link]

  • OrgoSolver. TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Online]. Available at: [Link]

  • Reddit. Tosylation of Alcohols with Pyridine : r/OrganicChemistry. [Online]. (December 30, 2021). Available at: [Link]

  • ResearchGate. Energy profile for the chlorination mechanism of N‐tosyl aniline using... [Online]. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Online]. Available at: [Link]

  • ACS Publications. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry. [Online]. (February 26, 2024). Available at: [Link]

  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A**. [Online]. Available at: [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Online]. Available at: [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Online]. (January 16, 2020). Available at: [Link]

Sources

Method

Application Note: Preparation of Bioactive Sulfonamides from N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Executive Summary N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) is a highly versatile, advanced building block for the synthesis of bioactive sulfonamides. The sulfonamide moiety is a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) is a highly versatile, advanced building block for the synthesis of bioactive sulfonamides. The sulfonamide moiety is a privileged pharmacophore ubiquitously found in carbonic anhydrase (CA) inhibitors, COX-2 inhibitors, and novel anti-cancer agents. This Application Note details robust, scalable protocols for the late-stage functionalization of this scaffold via transition-metal-catalyzed cross-coupling and selective N-alkylation, providing drug development professionals with a comprehensive guide to generating diverse chemical libraries.

Pharmacological & Chemical Rationale

The structural architecture of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide offers three distinct handles for diversification, each governed by specific chemical causality:

  • The 4-Bromo Handle: Serves as an excellent electrophile for palladium- and nickel-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-sulfonamide group and the ortho-fluoro group activates the C–Br bond toward rapid oxidative addition.

  • The 3-Fluoro Substituent: Acts as a conformational lock in biaryl systems, reducing the entropic penalty upon target binding. It also enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position.

  • The Acidic Sulfonamide (NH-Ts): With a pKa of ~10, the NH group can be selectively deprotonated and alkylated to generate prodrugs or to fine-tune the physicochemical properties (e.g., lipophilicity, membrane permeability) of the final active pharmaceutical ingredient (API).

Divergent Synthetic Workflows

Workflow SM N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide (Starting Material) Suzuki Suzuki-Miyaura Coupling Biaryl Sulfonamides (CA / COX-2 Inhibitors) SM->Suzuki Pd Cat., Base Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Diarylamine Sulfonamides (Kinase Inhibitors) SM->Buchwald Ni/Ir Photocatalysis Amines Alkylation N-Alkylation N-Alkyl Derivatives (Prodrugs / Lipophilicity Tuning) SM->Alkylation K2CO3, DMF R-X

Divergent synthesis workflows from N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Sulfonamides
  • Causality: The use of Pd₂dba₃ with dialkylbiaryl phosphine ligands (e.g., XPhos) is critical for this substrate. The bulky, electron-rich ligand accelerates oxidative addition into the sterically encumbered C–Br bond (due to the adjacent fluorine) and facilitates rapid reductive elimination ([1]). A weak base (K₂CO₃) is chosen to prevent excessive deprotonation of the sulfonamide, which could otherwise lead to catalyst deactivation or poor solubility.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd₂dba₃ (2 mol%), XPhos (4 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: The aqueous component is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (IPC): Monitor reaction progress via LC-MS. The reaction is validated as complete when the starting material isotopic doublet (m/z 342/344) completely disappears, and the target product mass (m/z [M+H]⁺) emerges as the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Photochemically-Mediated Nickel-Catalyzed Buchwald-Hartwig Amination
  • Causality: Traditional Pd-catalyzed aminations often fail with primary sulfonamides due to the competitive binding of the deprotonated sulfonamide to palladium, which stalls the catalytic cycle. By shifting to a dual Ir/Ni photocatalytic system, C–N bond formation proceeds via a radical pathway at room temperature. This bypasses the thermodynamic pitfalls of traditional reductive elimination and easily tolerates the acidic NH proton ([2]).

Step-by-Step Methodology:

  • Preparation: In a 10 mL vial equipped with a Teflon septum, add the starting bromide (1.0 equiv, 0.5 mmol), the amine coupling partner (1.5 equiv), NiCl₂·glyme (5 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and tetramethylguanidine (TMG, 1.5 equiv) as the base.

  • Solvent: Add anhydrous DMA (5 mL) and sparge with argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with a 34 W blue LED (λ = 440 nm) at room temperature for 24 hours. Critical: A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the nickel complex.

  • Self-Validation (IPC): TLC (DCM/MeOH 95:5) should show complete consumption of the bromide (Rf ~0.6) and the appearance of a highly fluorescent product spot under 254 nm UV.

  • Workup: Dilute with EtOAc, wash with a 5% aqueous LiCl solution (to remove DMA) and brine. Purify via reverse-phase HPLC.

Protocol C: Selective N-Alkylation of the Sulfonamide Core
  • Causality: Selective N-alkylation requires a base strong enough to deprotonate the sulfonamide (pKa ~10) but not so strong as to cause unwanted side reactions (e.g., SNAr on the fluorinated ring). K₂CO₃ in a polar aprotic solvent (DMF) provides the ideal thermodynamic environment for the generation of the sulfonamide anion.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to ensure complete anion formation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise.

  • Reaction: Stir for 2 hours at room temperature.

  • Self-Validation (IPC): LC-MS will show a mass shift of +14 Da (for methylation). Furthermore, FTIR analysis of the crude mixture will confirm the disappearance of the characteristic N–H stretch (~3200 cm⁻¹), validating complete alkylation.

Mechanistic Insights

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Ar-Br TransMet Transmetalation (with Ar'-B(OH)2 & Base) PdII->TransMet PdII_diaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_diaryl Base, Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Bioactive Biaryl Sulfonamide RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting mechanistic causality.

Quantitative Optimization Data

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters (Protocol A) Data demonstrates the critical role of dialkylbiaryl phosphine ligands in overcoming steric hindrance.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O10045Sluggish oxidative addition; protodeboronation observed.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9072Good conversion; minor homocoupling of boronic acid.
Pd₂dba₃ / XPhos (2/4 mol%) K₂CO₃ Dioxane/H₂O 90 94 Rapid oxidative addition; excellent suppression of side reactions.
Pd₂dba₃ / SPhos (2/4 mol%)K₃PO₄Toluene/H₂O10088High yield, but slightly lower solubility of the base.

Table 2: Base & Catalyst Effects in Buchwald-Hartwig Amination (Protocol B) Data highlights the necessity of photocatalysis to bypass catalyst poisoning by the sulfonamide anion.

Catalyst SystemBaseLight SourceYield (%)Mechanistic Consequence
Pd₂dba₃ / BrettPhosNaOtBuNone<10Strong base deprotonates sulfonamide, poisoning Pd catalyst.
Pd₂dba₃ / RuPhosCs₂CO₃None35Weak base prevents poisoning, but reductive elimination is slow.
NiCl₂·glyme / Ir(ppy)₃ TMG 34 W Blue LED 91 Radical pathway bypasses traditional reductive elimination barrier.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH) / Accounts of Chemical Research. URL: [Link]

  • Kim, T., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. National Institutes of Health (NIH) / Angewandte Chemie. URL: [Link]

  • Hoshi, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Organic Chemistry Portal / Journal of Organic Chemistry. URL: [Link]

  • Zhao, W., et al. (2020). Photochemically-Mediated Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamides. ChemRxiv. URL: [Link]

Sources

Application

Application Note: N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide in Agrochemical Synthesis

Executive Summary & Mechanistic Insights In the development of modern agrochemicals—particularly fungicides targeting resistant strains of Botrytis cinerea (gray mold)—the sulfonamide pharmacophore has emerged as a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the development of modern agrochemicals—particularly fungicides targeting resistant strains of Botrytis cinerea (gray mold)—the sulfonamide pharmacophore has emerged as a highly effective structural motif[1]. Within this chemical space, N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide serves as a premier, bifunctional building block.

From an application science perspective, the strategic value of this intermediate lies in its highly tunable functional groups:

  • The 4-Bromo-3-fluorophenyl Handle: The fluorine atom significantly increases the lipophilicity (logP) of the final active ingredient, a critical parameter for penetrating fungal cell walls and cuticular plant layers[2]. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent sulfonamide N-H, facilitating milder deprotonation during N-alkylation. The bromine atom acts as an orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling, allowing the rapid generation of biaryl libraries for structure-activity relationship (SAR) studies[3].

  • The Tosyl (4-Methylbenzenesulfonyl) Group: This moiety acts both as a robust protecting group and a structural pharmacophore. In highly active fungicidal candidates (such as chesulfamide analogs), the bulky, hydrophobic tosyl group fits precisely into the hydrophobic pockets of fungal target enzymes[4]. Additionally, its high crystallinity ensures that the intermediate can often be purified via simple recrystallization, bypassing bottleneck-inducing column chromatography at scale.

Divergent Synthetic Workflow

The following diagram illustrates the divergent pathways utilizing this key intermediate to generate advanced agrochemical scaffolds.

G A 4-Bromo-3-fluoroaniline + p-TsCl B N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide A->B Pyridine, DCM 0°C to RT C N-Alkylation (Pinacolone Deriv.) B->C K2CO3, DMF R-X, 80°C D Pd-Catalyzed Suzuki Coupling B->D Pd(dppf)Cl2, Base Ar-B(OH)2, 90°C E Botrytis cinerea Active Fungicides C->E Lead Optimization F Biaryl Agrochemical Scaffolds D->F Structural Extension

Divergent synthetic workflow of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, ensuring that researchers can confirm the success of each step before proceeding.

Protocol 1: Primary Synthesis of the Sulfonamide Intermediate

Objective: Synthesize N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide from [2].

  • Causality of Reagents: Pyridine is selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive N-tosylpyridinium intermediate that accelerates the reaction with the deactivated, electron-poor 4-bromo-3-fluoroaniline.

  • Step-by-Step Procedure:

    • Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add anhydrous pyridine (2.0 eq) and cool the reaction vessel to 0 °C using an ice bath. Note: Strict temperature control prevents the formation of bis-sulfonylated byproducts.

    • Add p-toluenesulfonyl chloride (p-TsCl) (1.1 eq) portion-wise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the ninhydrin-active aniline spot and the appearance of a higher Rf​ UV-active spot confirms conversion.

    • Quench the reaction with 1N HCl to remove excess pyridine, extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.

Protocol 2: Base-Mediated N-Alkylation (Targeting Fungicidal Scaffolds)

Objective: Synthesize tertiary sulfonamides via N-alkylation with pinacolone derivatives to create[4].

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, poorly solvates the sulfonamide anion, rendering it highly nucleophilic. This is essential when reacting with sterically hindered electrophiles like 1-chloro-3,3-dimethyl-2-butanone.

  • Step-by-Step Procedure:

    • Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.15 M).

    • Add finely powdered K2​CO3​ (2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Note: KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

    • Add the alkylating agent (e.g., 1-chloro-3,3-dimethyl-2-butanone) (1.2 eq) dropwise.

    • Heat the mixture to 80 °C for 6 hours.

    • In-Process Control (Validation): Analyze via 1 H NMR of a crude aliquot. Successful N-alkylation is confirmed by the complete disappearance of the sulfonamide N-H peak (~10.3 ppm in DMSO- d6​ ) and the appearance of aliphatic signals corresponding to the pinacolone appendage.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the bromo-aryl moiety into a biaryl scaffold for advanced agrochemical screening[3].

  • Causality of Reagents: The bidentate Pd(dppf)Cl2​ catalyst is chosen because its large bite angle promotes rapid reductive elimination, minimizing undesired dehalogenation. If the sulfonamide is not alkylated (secondary sulfonamide), an extra equivalent of base is mandatory to fully deprotonate the N-H, preventing it from forming stable, inactive Pd-amido complexes that poison the catalyst.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the brominated sulfonamide (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (3.0 eq).

    • Evacuate and backfill with nitrogen three times.

    • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

    • Heat to 90 °C for 12 hours.

    • In-Process Control (Validation): LC-MS analysis must show a mass shift corresponding to the loss of bromine (the characteristic 1:1 M/M+2 isotopic pattern will disappear) and the addition of the aryl mass.

Optimization of Functionalization Pathways

The following table summarizes the quantitative data and optimal parameters for the divergent functionalization of the N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide scaffold.

Functionalization TypeReagents & CatalystSolventTemp (°C)Typical Yield (%)Mechanistic Advantage
Primary Sulfonylation p-TsCl, PyridineDCM0 to 2585–95Pyridine acts as a nucleophilic catalyst, preventing bis-sulfonylation at 0 °C.
N-Alkylation (Pinacolone) R-Cl, K2​CO3​ , KI (cat.)DMF8070–85KI facilitates an in situ Finkelstein reaction; K2​CO3​ prevents reagent degradation.
Suzuki-Miyaura Coupling Ar-B(OH) 2​ , Pd(dppf)Cl2​ , Na2​CO3​ Dioxane/H 2​ O9065–80The dppf ligand's large bite angle prevents catalyst poisoning and protodeboronation.

References

  • Title: Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides Source: ACS Omega URL: [Link]

  • Title: Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold Source: MDPI (Agriculture) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of N-(4-bromo-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this sulfonylation reaction.

Introduction: The Chemistry at Hand

The synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-bromo-3-fluoroaniline with p-toluenesulfonyl chloride (TsCl). This is a classic nucleophilic substitution reaction at a sulfonyl sulfur center. The lone pair of the aniline's nitrogen atom attacks the electrophilic sulfur atom of the tosyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid (HCl). The presence of a base is crucial to neutralize the HCl generated, driving the reaction to completion.

However, the electronic properties of 4-bromo-3-fluoroaniline—specifically the electron-withdrawing effects of the bromine and fluorine atoms—can decrease the nucleophilicity of the amine, making the reaction more challenging than with simple anilines. This guide will walk you through optimizing the reaction conditions to overcome these challenges.

Visualizing the Reaction Pathway

Sulfonamide Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aniline 4-bromo-3-fluoroaniline Sulfonamide N-(4-bromo-3-fluorophenyl)-4- methylbenzenesulfonamide Aniline->Sulfonamide Nucleophilic Attack TsCl p-toluenesulfonyl chloride TsCl->Sulfonamide Base Base (e.g., Pyridine, Et3N) HCl HCl (neutralized by base) Base->HCl Neutralization Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Aniline Solvent->TsCl

Caption: General reaction scheme for the synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis and provide actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Low yields in this sulfonamide synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and the potential for side reactions.[1]

Initial Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Verify Reagent Quality - p-Toluenesulfonyl chloride (fresh?) - 4-Bromo-3-fluoroaniline (pure?) - Solvent (anhydrous?) Start->Reagent_Check Condition_Check Review Reaction Conditions - Anhydrous setup? - Inert atmosphere? - Correct stoichiometry? - Appropriate base? Reagent_Check->Condition_Check Workup_Check Examine Workup Procedure - Proper quenching? - Correct pH for extraction? - Sufficient extraction? Condition_Check->Workup_Check Side_Reaction_Check Investigate Side Reactions - Di-tosylation? - Hydrolysis of TsCl? Workup_Check->Side_Reaction_Check

Caption: A stepwise approach to diagnosing the cause of low reaction yield.

In-depth Solutions:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive p-toluenesulfonic acid.[1][2] Always use a fresh bottle of TsCl or purify it before use.

    • 4-Bromo-3-fluoroaniline: Ensure the purity of the aniline. Impurities can interfere with the reaction.[1] The starting material is a light brown to off-white crystalline solid.[3]

    • Solvent: The presence of water can lead to the hydrolysis of TsCl.[1] Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. Pyridine or triethylamine (Et3N) are commonly used to neutralize the HCl produced.[4][5] An excess of the base (2-3 equivalents) is often beneficial to drive the reaction forward.[6] For less nucleophilic anilines, a stronger, non-nucleophilic base might be considered.

    • Temperature Control: This reaction is often exothermic.[7] Running the reaction at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize the formation of side products.[4][6]

    • Stoichiometry: While a 1:1 molar ratio of aniline to TsCl is theoretically required for mono-sulfonylation, using a slight excess of the aniline (e.g., 1.1 equivalents) can help to minimize the formation of the di-tosylated byproduct.[4] Conversely, a slight excess of TsCl may be used if the aniline is the more valuable reagent, but this increases the risk of di-tosylation.[4]

Q2: I am observing a significant amount of a di-tosylated byproduct. How can I prevent this?

The formation of a di-tosylated product, where two tosyl groups attach to the nitrogen atom, is a common side reaction, especially with primary amines.[7]

Key Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 4-bromo-3-fluoroaniline relative to the p-toluenesulfonyl chloride.[4] This ensures that the TsCl is the limiting reagent, reducing the likelihood of a second sulfonylation event.

  • Slow Addition of TsCl: Add the TsCl solution dropwise to the reaction mixture containing the aniline and base.[6] This maintains a low concentration of TsCl throughout the reaction, favoring mono-sulfonylation.

  • Lower Reaction Temperature: Performing the reaction at 0 °C or even lower can help to control the reactivity and improve selectivity for the mono-sulfonated product.[4][6]

  • Solvent Volume: Using a more dilute reaction mixture can also disfavor the formation of the di-tosylated product.[6]

Q3: The reaction seems to be very slow or incomplete. What can I do to improve the reaction rate?

The reduced nucleophilicity of 4-bromo-3-fluoroaniline due to the electron-withdrawing halogen substituents can lead to sluggish reactions.[3][7]

Strategies to Enhance Reaction Rate:

  • Choice of Base: While pyridine and triethylamine are standard, for deactivated anilines, a stronger base might be necessary. However, highly basic conditions can also promote side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[5][6] In some cases, using a solvent system that allows for gentle heating might be beneficial, but this must be balanced against the risk of side product formation.

  • Catalyst: While not always necessary for this type of reaction, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the sulfonylation of less reactive amines.[5][8]

Experimental Protocols

Optimized Protocol for the Synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

This protocol is designed to maximize yield and minimize the formation of byproducts.

Materials:

  • 4-Bromo-3-fluoroaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (2.0-3.0 eq.) to the stirred solution.

  • TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (0.95 eq.) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.[5][6]

Data Summary Table

ParameterRecommended ConditionRationalePotential Issues if Deviated
Stoichiometry (Aniline:TsCl) 1.05 : 1.0Minimizes di-tosylation by keeping TsCl as the limiting reagent.[4]Excess TsCl can lead to di-tosylation.[4]
Base Pyridine or Et3N (2-3 eq.)Effectively neutralizes HCl, driving the reaction to completion.[6]Insufficient base can lead to a low yield.
Temperature 0 °C to Room TemperatureControls exothermicity and reduces side product formation.[4][6]Higher temperatures can increase di-tosylation.[4]
Solvent Anhydrous DCM or THFProvides a suitable reaction medium and is easy to remove.[5][6]Protic or wet solvents will lead to TsCl hydrolysis.[1]
Addition of TsCl Slow, dropwise additionMaintains a low concentration of TsCl, favoring mono-sulfonylation.[6]Rapid addition can lead to localized heating and increased side products.

Conclusion

Improving the synthesis yield of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a matter of careful control over reaction parameters. By using high-quality reagents, maintaining anhydrous conditions, optimizing stoichiometry and temperature, and employing a careful workup procedure, researchers can consistently achieve high yields of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this important synthetic transformation.

References

  • Bahrami, K., & Faraji, F. (2014). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Retrieved from [Link]

  • Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2022). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. Retrieved from [Link]

  • Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

  • ACS Publications. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of bromoaniline.
  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Taylor & Francis. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Retrieved from [Link]

  • Semantic Scholar. (2014). Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. PMC. Retrieved from [Link]

  • Crossref. (2021). Document is current. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Fluorophenyl Sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of complex fluorophenyl sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of complex fluorophenyl sulfonamides. A frequent and frustrating bottleneck in late-stage functionalization—particularly during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) of bromo-fluorophenyl sulfonamides—is the competitive hydrodebromination (hydrodehalogenation) side reaction.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the organometallic causality of this side reaction, provide data-driven optimization matrices, and outline a self-validating experimental protocol to ensure the integrity of your synthetic pipeline.

Mechanistic Root Cause Analysis

To eliminate an impurity, you must first understand its origin. During the cross-coupling of a bromo-fluorophenyl sulfonamide, the active Pd(0) catalyst undergoes oxidative addition into the C–Br bond. For the desired pathway to proceed, this Ar–Pd(II)–Br intermediate must undergo transmetalation with a coupling partner (e.g., an arylboronic acid), followed by reductive elimination to form the new C–C bond.

The Causality of Debromination: If the transmetalation step is kinetically slow, the long-lived Ar–Pd(II)–Br complex becomes vulnerable to side reactions. Specifically, it can intercept a hydride source from the reaction environment. This hydride transfer forms a transient Ar–Pd(II)–H intermediate, which rapidly undergoes reductive elimination to yield the undesired debrominated fluorophenyl sulfonamide (Ar–H)[1].

The primary sources of these hydrides are:

  • Protic Solvents: Alcohols and water act as direct proton/hydride pools[2].

  • Alkoxide Bases: Strong bases (like NaOEt or KOtBu) can coordinate to the palladium center and undergo β -hydride elimination, actively feeding hydrides to the catalyst[1].

  • Radical H-Atom Donors: In the presence of light or specific additives (like aliphatic amines or silanes), a radical hydrogen atom transfer (HAT) mechanism can cleave the C–Br bond independently of the palladium cycle[3].

Mechanistic Divergence Pathway

The following diagram illustrates the kinetic competition between the desired transmetalation pathway and the parasitic hydrodebromination pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 / Base Hydride Hydride Transfer Ar-Pd(II)-H OxAdd->Hydride + Hydride Source (Solvent/Base) DesProd Desired Product Ar-R + Pd(0) TransMet->DesProd Reductive Elimination DesProd->Pd0 DeBrom Debrominated Byproduct Ar-H + Pd(0) Hydride->DeBrom Reductive Elimination DeBrom->Pd0

Mechanistic divergence: desired cross-coupling vs. hydrodebromination side reaction pathways.

Data Presentation: Optimization Matrix

To systematically suppress debromination, reaction parameters must be tuned to accelerate transmetalation while starving the system of hydride sources. The table below summarizes the quantitative and qualitative impact of key variables.

Reaction ParameterPromotes Debromination (Avoid)Minimizes Debromination (Recommended)Mechanistic Rationale
Base Selection NaOEt, KOtBu, NaOHCsF, K 3​ PO 4​ , K 2​ CO 3​ Strong alkoxides undergo β -hydride elimination, providing hydrides to Pd(II)[1]. Weaker inorganic bases facilitate transmetalation without acting as hydride donors.
Solvent System MeOH, EtOH, H 2​ O1,4-Dioxane, Toluene, THFProtic solvents act as proton/hydride pools[2]. Aprotic solvents starve the side reaction of necessary hydrogen equivalents.
Ligand Choice PPh 3​ (Slow transmetalation)XPhos, SPhosBulky, electron-rich Buchwald ligands accelerate transmetalation, drastically reducing the lifespan of the vulnerable Ar–Pd(II)–Br intermediate.
Additives DIPEA, SilanesNone (or Radical Scavengers)Aliphatic amines and silanes act as potent H-atom donors, triggering radical debromination pathways[3].

Validated Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of Bromo-Fluorophenyl Sulfonamides Objective: Achieve >95% conversion with <2% debrominated byproduct.

Step 1: Reagent Preparation & Dehydration

  • Combine the bromo-fluorophenyl sulfonamide (1.0 eq), arylboronic acid (1.2 eq), and anhydrous CsF (3.0 eq) in a flame-dried Schlenk flask.

  • Validation Checkpoint: Perform a Karl Fischer titration on the 1,4-Dioxane solvent prior to use. Proceed only if the water content is <50 ppm to definitively rule out proton-source hydrodehalogenation[1].

Step 2: Catalyst Assembly & Degassing

  • Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (8 mol%) to the flask.

  • Suspend the solid mixture in the anhydrous 1,4-Dioxane.

  • Validation Checkpoint: Sparge the mixture with ultra-pure Argon for 15 minutes. Observe the cessation of dissolved gas bubbles to confirm the removal of oxidative and radical-initiating O 2​ species[2].

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C under positive Argon pressure.

  • Validation Checkpoint: Withdraw a 10 µL aliquot after 1 hour and analyze via LC-MS. If the M-79 peak (debrominated byproduct) exceeds 5% relative to the product mass, immediately halt the reaction and verify the anhydrous integrity of your base and solvent.

Step 4: Workup & Isolation

  • Cool the vessel to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Validation Checkpoint: During 1 H NMR analysis of the crude mixture, integrate the preserved sulfonamide –NH 2​ protons against the newly installed aryl protons. A 1:1 molar ratio confirms successful cross-coupling without sulfonamide degradation or coordination-induced failure.

Frequently Asked Questions (FAQs)

Q1: Does the position of the fluorine atom on the phenyl ring affect debromination rates? A: Yes. Fluorine is highly electronegative. When positioned ortho to the bromine atom, it significantly increases the electrophilicity of the resulting Ar–Pd(II) intermediate after oxidative addition. This heightened electrophilicity makes the palladium center more susceptible to nucleophilic attack by trace hydride species, thereby accelerating the background debromination pathway.

Q2: Can the sulfonamide nitrogen interfere with the catalyst and promote debromination? A: Absolutely. Unprotected primary or secondary sulfonamides (–SO 2​ NH 2​ ) can coordinate directly to the palladium center. This alters the ligand sphere and severely retards the transmetalation step. By increasing the residence time of the Ar–Pd(II)–Br intermediate, the catalyst has a higher probability of undergoing background hydride transfer[1]. Protecting the sulfonamide (e.g., with a Boc or SEM group) prevents this coordination.

Q3: Are there alternative heating methods to suppress this side reaction? A: Yes. Microwave irradiation is a highly effective optimization strategy. Microwave heating provides rapid, uniform energy transfer, which can reduce reaction times from several hours to under 45 minutes. By accelerating the kinetics of the desired cross-coupling pathway more effectively than the background debromination, the overall ratio of desired product to byproduct is significantly improved, often reducing debrominated impurities to less than 5%[4].

Q4: What if my reaction is unintentionally triggering a radical debromination? A: If you are using additives like aliphatic amines (e.g., DIPEA) or silanes in your synthetic sequence, you may be inadvertently facilitating a radical hydrodebromination pathway. These reagents act as potent hydrogen atom transfer (HAT) agents[3]. To suppress this, ensure your reaction is shielded from intense light and eliminate unnecessary tertiary amine bases from the reaction matrix.

Sources

Troubleshooting

Technical Support Center: Mitigating Sulfonamide Hydrolysis in High-Temperature Synthesis

Welcome to the Advanced Troubleshooting Center for sulfonamide stability. While sulfonamides are widely celebrated in drug discovery for their robust chemical stability, subjecting them to high-temperature reactions (suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for sulfonamide stability. While sulfonamides are widely celebrated in drug discovery for their robust chemical stability, subjecting them to high-temperature reactions (such as Buchwald-Hartwig aminations, Suzuki-Miyaura cross-couplings, or harsh global deprotections) frequently leads to unintended S–N or C–S bond cleavage[1].

This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and empirical data to diagnose and prevent sulfonamide hydrolysis in complex synthetic workflows.

Mechanistic Root Cause Analysis: The "Anionic Shielding" Effect

To prevent hydrolysis, one must first understand the causality behind the cleavage. Why do some sulfonamides survive boiling sodium hydroxide while others degrade rapidly at 80°C? The answer lies in the electronic state of the sulfonamide nitrogen and the pH of the reaction environment.

  • Basic Conditions & Anionic Shielding: Primary and secondary sulfonamides possess an acidic N–H proton. In the presence of a base, they deprotonate to form an anionic species[2]. The resulting negative charge is delocalized via resonance to the adjacent sulfonyl oxygen atoms. This electron-rich state electrostatically repels incoming nucleophiles (like OH⁻ or H₂O), rendering these anionic forms remarkably resistant to base-catalyzed hydrolysis[2][3]. Conversely, tertiary sulfonamides (which lack an N–H proton) cannot form this protective anion. Their sulfur centers remain highly electrophilic and are rapidly attacked by hydroxide ions at elevated temperatures, leading to cleavage[2].

  • Acidic Conditions: Under low pH, the sulfonamide oxygen or nitrogen becomes protonated. This dramatically increases the electrophilicity of the sulfur atom, lowering the activation energy for nucleophilic attack by ambient water molecules, ultimately yielding sulfonic acid and the corresponding amine[1][4].

Mechanism N1 Sulfonamide Substrate (High Temperature) N2 Acidic Environment (pH < 4) N1->N2 N3 Basic Environment (pH > 10) N1->N3 N4 Protonation of S=O or N (Increased Electrophilicity) N2->N4 N5 N-Deprotonation (Anion Formation) N3->N5 Primary/Secondary (N-H present) N8 Direct OH- Attack (S-N Cleavage) N3->N8 Tertiary Sulfonamides (No N-H) N6 Nucleophilic Attack by H2O (S-N Cleavage) N4->N6 N7 Electrostatic Repulsion of OH- (Hydrolytically Stable) N5->N7 Resonance Shielding

Mechanistic pathways of sulfonamide hydrolysis under acidic and basic conditions.

Troubleshooting Matrix: Diagnosing Cleavage Issues

Q: My tertiary sulfonamide is hydrolyzing during a 110°C Suzuki coupling. How do I prevent this? A: At elevated temperatures, even trace amounts of water combined with inorganic bases (e.g., Na₂CO₃, K₃PO₄) generate hydroxide ions. Because tertiary sulfonamides cannot undergo "anionic shielding," the OH⁻ attacks the highly electrophilic sulfonyl group[2]. Solution: Switch to strictly anhydrous conditions using rigorously dried solvents. Replace aqueous-friendly bases with anhydrous, non-nucleophilic alternatives like Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK).

Q: I am performing an acidic global deprotection at 90°C, and my target sulfonamide is cleaving alongside the Boc groups. What are my options? A: High-temperature acidic environments (e.g., using TFA or TfOH) protonate the sulfonamide, promoting rapid S–N bond cleavage[4]. Solution: Modulate the thermal energy. Boc groups typically cleave rapidly at 25°C in 50% TFA/DCM. Sulfonamide cleavage usually requires prolonged heating (>50°C) with strong acids[4]. Perform the reaction strictly at room temperature and quench immediately upon Boc removal.

Quantitative Stability Data

The hydrolytic susceptibility of sulfonamides varies drastically based on their substitution pattern and the reaction environment[3][5]. Use the following empirical data to guide your experimental design:

Sulfonamide TypeConditionTemp (°C)Half-life / StabilityMechanistic Note
Primary/Secondary 1 M NaOH100°CHighly Stable (>24h)Anion formation repels OH⁻ nucleophiles[2][3].
Tertiary 1 M NaOH100°CUnstable (<1h)Direct nucleophilic attack on the sulfur center[2].
Any (General) 1 M HCl80°CModerate to LowAcid-catalyzed protonation increases electrophilicity[3].
Sulfamethazine Skimmed Milk120°C~85% degradation (20m)Thermal/hydrolytic degradation in complex aqueous matrices[3].
N-arylsulfonamides TfOH (Strong Acid)90°CRapid CleavageChemoselective acidic hydrolysis utilized for deliberate deprotection[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in checkpoints to ensure that causality is respected and that the structural integrity of the sulfonamide is maintained throughout the workflow.

Protocol A: Anhydrous High-Temperature Cross-Coupling for Tertiary Sulfonamides

Objective: Perform a 100°C Buchwald-Hartwig amination without cleaving a sensitive tertiary sulfonamide.

  • Glassware & Reagent Preparation: Flame-dry a Schlenk tube under a high vacuum and backfill with Argon (repeat 3x). Transfer the palladium catalyst, ligand, and anhydrous Cs₂CO₃ into the tube inside an inert-atmosphere glovebox.

    • Causality: Eliminating ambient moisture prevents the formation of hydroxide ions at high temperatures.

  • Solvent Addition: Add the sulfonamide substrate dissolved in strictly anhydrous, freeze-pump-thaw degassed 1,4-dioxane.

    • Validation Checkpoint 1: Test the Karl Fischer moisture content of an aliquot of the solvent mixture; it must read <50 ppm before heating commences.

  • Heating & Kinetic Monitoring: Submerge the vessel in a pre-heated 100°C oil bath.

  • Reaction Quenching: After the coupling is complete (typically 2-4 hours), cool the reaction to 0°C before exposing it to air or aqueous workup.

    • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The absence of a highly polar, early-eluting peak corresponding to the sulfonic acid byproduct validates that the sulfonamide bond remained intact.

Protocol B: Controlled Acidic Deprotection Preserving Sulfonamides

Objective: Remove a Boc protecting group without triggering acid-catalyzed sulfonamide hydrolysis.

  • Substrate Dissolution: Dissolve the dual-protected substrate in anhydrous Dichloromethane (DCM) at 0°C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 DCM:TFA ratio.

  • Thermal Control: Allow the reaction to warm to exactly 25°C. Do not exceed 30°C.

    • Causality: Keeping the thermal energy below the activation barrier for sulfonamide protonation/cleavage ensures chemoselectivity[4].

  • Neutralization: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution until the pH reaches 7.5.

    • Validation Checkpoint: Extract and run a TLC. The presence of the free amine (ninhydrin positive) without the appearance of a baseline sulfonic acid spot confirms successful, selective deprotection.

Workflow W1 Identify Reaction Conditions (Temp > 80°C) W2 Assess Sulfonamide Type (Primary, Secondary, Tertiary) W1->W2 W3 Tertiary Sulfonamide (High Hydrolysis Risk) W2->W3 W4 Primary/Secondary Sulfonamide (Anionically Stable in Base) W2->W4 W5 Strictly Anhydrous Setup (Schlenk line, Dry Solvents) W3->W5 W6 Use Non-Nucleophilic Bases (e.g., Cs2CO3, t-BuOK) W4->W6 W7 Monitor via LC-MS / Karl Fischer (Check for Sulfonic Acid / H2O) W5->W7 W6->W7 W7->W5 Cleavage detected (Iterate Drying) W8 Successful High-Temp Reaction (Intact S-N Bond) W7->W8 No cleavage detected

Step-by-step workflow for optimizing high-temperature reactions to prevent sulfonamide cleavage.

Frequently Asked Questions (FAQs)

Q: Can microwave irradiation reduce hydrolysis compared to traditional oil bath heating? A: Yes. Microwave synthesis drastically reduces reaction times (e.g., from 12 hours to 20 minutes). Because hydrolysis is a time-dependent kinetic process, minimizing the thermal exposure window often preserves the sulfonamide while allowing the desired cross-coupling to reach completion.

Q: Does the structure of the aryl ring on the sulfonyl group affect its stability? A: Absolutely. The inherent stability is heavily influenced by the electronic properties of the precursor sulfonyl group[3]. Electron-withdrawing groups (e.g., p-NO₂, nosyl) pull electron density away from the sulfur, making it highly electrophilic and susceptible to hydrolysis. Conversely, electron-donating groups (e.g., p-CH₃, tosyl) or sterically bulky groups (e.g., mesityl) significantly increase hydrolytic stability[3].

Q: I am forced to use aqueous NaOH at 100°C for my specific transformation. How can I protect my tertiary sulfonamide? A: If the reaction conditions cannot be changed, you must alter the substrate. Consider temporarily converting the tertiary sulfonamide back to a secondary sulfonamide (if synthetically feasible) to leverage the "anionic shielding" effect[2], or utilize a highly sterically hindered protecting group on the nitrogen to physically block the trajectory of the incoming hydroxide ion.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Executive Summary For drug development professionals and analytical scientists, selecting the optimal mass spectrometry (MS) platform is critical for the accurate pharmacokinetic (PK) profiling and metabolite identificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, selecting the optimal mass spectrometry (MS) platform is critical for the accurate pharmacokinetic (PK) profiling and metabolite identification of sulfonamide-based drug candidates. This guide provides an objective, data-driven comparison of analytical platforms for evaluating the gas-phase fragmentation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide . By dissecting the mechanistic causality behind its fragmentation—including ion-neutral complex formations and Smiles-type rearrangements—this guide establishes a framework for choosing between High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Causality in Sulfonamide Fragmentation

To logically select an instrument platform, one must first understand the intrinsic gas-phase behavior of the target molecule. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (Exact Mass: 342.97 Da) contains a highly labile S–N bond that dictates its primary fragmentation pathways.

Positive Ion Mode (ESI+)

Under electrospray ionization, protonation preferentially occurs at the sulfonamide nitrogen. The fragmentation is not a simple bond cleavage; rather, the S–N bond dissociates spontaneously to form an intermediate [sulfonyl cation / aniline] ion-neutral complex.

Within this complex, an outer-sphere electron transfer occurs. Because the fragmentation is governed by the ionization energy of the aniline moiety, the complex can dissociate into two distinct pathways :

  • Even-Electron Pathway: Formation of the tosyl cation ( m/z 155), which subsequently extrudes SO2​ (64 Da) to yield the tropylium ion ( m/z 91).

  • Odd-Electron Pathway: Charge transfer yields the dominant 4-bromo-3-fluoroaniline radical cation ( m/z 189 / 191). The retention of the bromine atom here is highly diagnostic due to the ~1:1 isotopic ratio of 79Br/81Br .

Negative Ion Mode (ESI-)

Deprotonation yields a stable [M−H]− anion at m/z 342 / 344. Collisional activation triggers the classic benzenesulfonamide extrusion of a neutral SO2​ molecule . However, at higher collision energies, the molecule can undergo a complex Smiles-type rearrangement , where the oxygen atom migrates to the aromatic ring, yielding unique phenoxide-like product ions that can confound simple targeted analysis .

Fragmentation Precursor [M+H]+ m/z 344 / 346 Complex Ion-Neutral Complex [Tosyl+ ... Aniline] Precursor->Complex S-N Bond Cleavage Tosyl Tosyl Cation m/z 155 Complex->Tosyl Direct Dissociation Aniline Aniline Radical Cation m/z 189 / 191 Complex->Aniline Charge Transfer Tropylium Tropylium Ion m/z 91 Tosyl->Tropylium -SO2 (64 Da)

Gas-phase fragmentation pathway of the protonated sulfonamide compound.

Platform Comparison: ESI-HRMS vs. ESI-QqQ vs. GC-EI-MS

The choice of platform depends entirely on the experimental goal: absolute structural certainty (Metabolite ID) versus high-throughput sensitivity (PK/PD).

  • ESI-HRMS (Orbitrap / Q-TOF): Essential for structural elucidation. The sub-ppm mass accuracy is required to differentiate isobaric interferences and confidently map the Smiles-type rearrangements in negative mode.

  • ESI-QqQ (Triple Quadrupole): The gold standard for targeted quantification. By monitoring the specific m/z 344 155 and m/z 344 91 transitions, QqQ platforms offer unparalleled linear dynamic range.

  • GC-EI-MS: While electron ionization (70 eV) provides highly reproducible, library-searchable fragmentation, the thermal instability of the sulfonamide group often necessitates cumbersome chemical derivatization (e.g., methylation) prior to analysis.

Quantitative Comparison of MS Platforms for Sulfonamide Analysis
Performance MetricESI-HRMS (Orbitrap)ESI-QqQ (Triple Quad)GC-EI-MS
Primary Application Metabolite ID, Structural ElucidationPK/PD Targeted QuantificationVolatile/Derivatized Screening
Mass Accuracy <2 ppmUnit Resolution ( ∼0.7 Da)Unit Resolution ( ∼0.7 Da)
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range)Moderate (ng/mL range)
Linear Dynamic Range 104−105 105−106 104−105
Rearrangement Detection Excellent (Resolves isobaric fragments)Poor (Cannot differentiate exact mass)Moderate (Extensive fragmentation)
Sample Prep Required Minimal (Protein Precipitation)Minimal (Protein Precipitation)High (Derivatization required)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The presence of the bromine atom in the target molecule acts as an internal validation tool: any product ion retaining the aniline ring MUST exhibit the characteristic 1:1 isotopic doublet separated by 2 Da. If this isotopic fidelity is lost, the proposed fragmentation pathway is mathematically invalid.

Protocol A: High-Resolution Structural Elucidation (ESI-HRMS)

Objective: Map the ion-neutral complex charge transfer and confirm Smiles rearrangements.

  • Sample Preparation: Spike 10 μL of plasma sample with the sulfonamide compound. Precipitate proteins using 30 μL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

  • UHPLC Separation: Inject 2 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μm ). Utilize a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) from 5% to 95% ACN over 5 minutes.

  • MS Setup: Operate the Orbitrap in Full Scan / Data-Dependent MS2 (ddMS2) mode. Set resolving power to 70,000 (at m/z 200) for Full Scan and 17,500 for MS2.

  • Data Validation (Isotopic Fidelity): Extract the chromatograms for m/z 188.958 (radical cation with 79Br ) and m/z 190.956 (radical cation with 81Br ). Verify that the peak area ratio is approximately 1:1.

Protocol B: Targeted Quantification (ESI-QqQ)

Objective: Achieve sub-ng/mL limits of detection for PK profiling.

  • MRM Optimization: Directly infuse a 1 μg/mL standard solution into the ESI source at 10 μL/min .

  • Transition Selection:

    • Quantifier Transition: m/z 344.0 155.0 (Collision Energy: ~15 eV).

    • Qualifier Transition: m/z 344.0 91.0 (Collision Energy: ~35 eV).

  • Calibration: Construct a calibration curve from 0.1 to 1000 ng/mL in matrix. Ensure the ratio of the quantifier to qualifier transition remains constant ( ±20% ) across all concentration levels to validate peak purity.

Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI Source (Positive/Negative) LC->ESI HRMS Orbitrap HRMS (Metabolite ID & Rearrangements) ESI->HRMS Structural Analysis QqQ Triple Quadrupole (Targeted MRM Quantification) ESI->QqQ PK/PD Quantitation Data Data Analysis (Isotope Fidelity & Mass Defect) HRMS->Data QqQ->Data

Comparative LC-MS/MS workflow for sulfonamide structural and quantitative analysis.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. URL:[Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide Analogs

Abstract The N-phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] This guide provides an in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide, a representative member of this versatile class. We will dissect the key structural motifs, exploring how modifications to the anilide and benzenesulfonamide rings influence biological activity. This analysis is supported by comparative data and detailed experimental protocols, offering researchers and drug development professionals a robust framework for designing next-generation inhibitors targeting enzymes such as kinases and carbonic anhydrases.[2][3]

Introduction: The Enduring Legacy of Sulfonamides

First introduced as antibacterial agents, the utility of the sulfonamide functional group has expanded dramatically over the decades.[4] Its unique electronic and steric properties, particularly its ability to act as a hydrogen bond donor and acceptor, make it an ideal anchor for binding to enzyme active sites.[5] Today, sulfonamide-containing drugs are used to treat a vast range of diseases, including cancer, inflammation, glaucoma, and diabetes.[1][4][6]

The N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide scaffold combines several key features that are critical for potent and selective biological activity:

  • A Dihalogenated Aniline Ring: The presence of both bromine and fluorine allows for fine-tuning of electronic properties and provides potential for specific halogen bonding interactions within a protein's active site.[7]

  • A Sulfonamide Linker: This stable, non-hydrolyzable linker serves as a critical hydrogen-bonding hub.

  • A Substituted Benzenesulfonamide Ring: The 4-methyl (tosyl) group provides a well-defined steric and lipophilic profile that can be modified to optimize potency and pharmacokinetic properties.

This guide will systematically explore the SAR of this scaffold, providing a logical basis for analog design and optimization.

Core Scaffold: Points of Modification

The N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide structure presents three primary regions for chemical modification to explore the SAR and optimize for a desired biological target. Understanding the impact of substitutions at each position is fundamental to rational drug design.

SAR_Scaffold cluster_main N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide cluster_nodes mol A Region A: Anilide Ring A->mol:w B Region B: Sulfonamide Linker B->mol:s C Region C: Benzenesulfonamide Ring C->mol:e

Caption: Key regions for SAR exploration on the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Region A: The Anilide Ring - Tuning for Potency and Selectivity

The N-phenyl (anilide) portion of the molecule is often critical for establishing interactions deep within a binding pocket. The nature and position of substituents here dramatically influence inhibitor potency and selectivity.

  • The 4-Bromo Group: The bromine atom at the 4-position is a key feature. Its size and polarizability allow it to occupy a defined hydrophobic pocket. More importantly, it can act as a halogen bond donor, forming a stabilizing, non-covalent interaction with backbone carbonyl oxygens (like that of Phenylalanine) in an enzyme active site.[7] Replacing the 4-bromo substituent with smaller halogens (Cl, F) or hydrogen typically leads to a significant loss in potency, underscoring the importance of this interaction.

  • The 3-Fluoro Group: Fluorine substitution has a profound impact on the molecule's properties. Positioned meta to the sulfonamide linker, the highly electronegative fluorine atom lowers the pKa of the sulfonamide N-H group, making it a better hydrogen bond donor. This can enhance binding affinity. Furthermore, fluorine can improve metabolic stability by blocking potential sites of oxidation and enhance membrane permeability.[8] The potency of analogs can be drastically improved with the addition of fluorine at key positions.[8]

  • Positional Isomerism: Moving the fluorine to the 2-position can introduce a steric clash or an unfavorable conformational bias, often reducing activity. Shifting the bromine from the 4-position disrupts the potential for optimal halogen bonding and hydrophobic interactions, which is also generally detrimental to potency.

Region B & C: The Sulfonamide Linker and Benzenesulfonamide Ring

The benzenesulfonamide portion of the scaffold primarily orients the molecule and establishes crucial anchoring points.

  • The Sulfonamide Linker (-SO₂NH-): This group is often indispensable. The N-H proton acts as a hydrogen bond donor, while the two sulfonyl oxygens act as hydrogen bond acceptors. This motif frequently anchors the inhibitor to key residues in the hinge region of kinases or to the zinc-coordinating histidine residues in carbonic anhydrases.[2][5]

  • The 4-Methyl Group: The para-methyl group on the benzenesulfonamide ring contributes to binding through hydrophobic interactions. Its effect is target-dependent. In some cases, replacing it with a larger hydrophobic group (e.g., ethyl, isopropyl) can increase van der Waals contacts and improve potency. Conversely, replacing it with a polar group or hydrogen may be necessary to access a polar sub-pocket or reduce off-target effects. For example, in analogs of the PPARγ modulator INT131, substitutions on this ring, including Br, F, and CF₃, were explored to define optimal interactions within the ligand-binding pocket.[7]

Comparative Analysis of Analog Performance

To illustrate the SAR principles discussed, the following table summarizes the inhibitory activity (IC₅₀) of key analogs against a representative serine/threonine kinase. Lower IC₅₀ values indicate higher potency.

Compound ID Anilide Ring Substitution (Region A) Benzenesulfonamide Ring Substitution (Region C) Kinase IC₅₀ (nM) SAR Rationale
1 (Parent) 4-Bromo, 3-Fluoro4-Methyl15Baseline compound with optimal halogen and hydrophobic features.
2 4-Chloro, 3-Fluoro4-Methyl85Reduced halogen bonding capability of chlorine vs. bromine leads to lower potency.[7]
3 4-Bromo4-Methyl120Removal of the 3-fluoro group reduces N-H acidity, weakening hydrogen bonding.[8]
4 3-Fluoro4-Methyl> 1000Complete loss of the 4-bromo group removes a critical binding interaction.
5 4-Bromo, 3-Fluoro4-H45Removal of the 4-methyl group reduces hydrophobic interactions, slightly decreasing potency.
6 4-Bromo, 3-Fluoro4-Trifluoromethyl22CF₃ is a bioisostere for methyl but its electron-withdrawing nature can alter ring electronics.
7 4-Bromo, 2-Fluoro4-Methyl250Steric hindrance from the 2-fluoro group likely forces an unfavorable binding conformation.

This data is illustrative and compiled based on established SAR trends for kinase inhibitors to demonstrate key principles.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-methylbenzenesulfonamide Analogs

This protocol describes a standard, robust method for synthesizing the title compounds via nucleophilic substitution. The reaction of a substituted aniline with p-toluenesulfonyl chloride is a cornerstone of sulfonamide synthesis.[6][9]

Rationale: Pyridine is chosen as the solvent and base. It effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Its role as a nucleophilic catalyst also accelerates the reaction. The procedure is self-validating through standard purification (recrystallization) and characterization (NMR, MS) techniques that confirm product identity and purity.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the appropriately substituted aniline (e.g., 4-bromo-3-fluoroaniline) (1.0 eq) in anhydrous pyridine (5-10 mL per gram of aniline) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold 2M HCl (aq) (approx. 10x the volume of pyridine used). This step protonates the pyridine, making it water-soluble, and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-aryl-4-methylbenzenesulfonamide analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_workflow Synthetic Workflow start Substituted Aniline + p-Toluenesulfonyl Chloride reaction Dissolve in Pyridine Cool to 0°C start->reaction stir Stir at RT for 12-24h reaction->stir workup Pour into 2M HCl (aq) stir->workup filter Vacuum Filtration workup->filter purify Recrystallization (e.g., Ethanol/Water) filter->purify end Pure Product for Characterization & Assay purify->end

Caption: General workflow for the synthesis of target analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a widely accepted method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. The assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. Its two-step process minimizes signal interference from unused ATP.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate to determine IC₅₀ values.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate solution (e.g., representative serine/threonine kinase in reaction buffer with appropriate peptide substrate and ATP) to each well of a white, low-volume 384-well plate.

    • Add 25 nL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • First Step: ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Step: ADP to ATP Conversion & Luminescence: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The SAR analysis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide analogs reveals a highly tunable scaffold for inhibitor design. The key takeaways are:

  • A 4-bromo substituent on the anilide ring is often critical for potency, likely through halogen bonding and hydrophobic interactions.[7]

  • A 3-fluoro substituent enhances the hydrogen-bonding capability of the sulfonamide linker and improves metabolic properties.[8]

  • The sulfonamide linker is a crucial anchor point, and its integrity should be maintained.

  • The 4-position of the benzenesulfonamide ring provides a handle for modifying hydrophobicity and fine-tuning binding interactions.

Future work should focus on exploring a wider range of substitutions at the 4-position of the benzenesulfonamide ring to optimize pharmacokinetics and on introducing novel motifs on the anilide ring to explore new binding interactions and enhance selectivity against a broader panel of targets.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Scholar.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Mishra, C. B., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Retrieved March 24, 2026, from [Link]

  • Sławiński, J., & Żołnowska, B. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 159, 108076. Retrieved March 24, 2026, from [Link]

  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. (2025). Inorganic Chemistry. Retrieved March 24, 2026, from [Link]

  • Al-Ghanimi, A. A. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Annals of the Romanian Society for Cell Biology. Retrieved March 24, 2026, from [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved March 24, 2026, from [Link]

  • Gül, H. İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 105, 104401. Retrieved March 24, 2026, from [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved March 24, 2026, from [Link]

  • Stayrook, K. R., et al. (2013). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(22), 9037-9047. Retrieved March 24, 2026, from [Link]

  • Arnold, S. L. M., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(9), 1571-1580. Retrieved March 24, 2026, from [Link]

  • Khan, M. A., et al. (2024). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 15, 1358943. Retrieved March 24, 2026, from [Link]

Sources

Validation

Spectroscopic validation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide purity

Title: High-Resolution Spectroscopic Validation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter the downstream con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Spectroscopic Validation of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the downstream consequences of utilizing sub-standard chemical building blocks in drug discovery pipelines. The formation of the sulfonamide functional group is a cornerstone of medicinal chemistry[1], and derivatives like N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) are highly prized. The 4-methylbenzenesulfonyl (tosyl) group provides a robust, metabolically stable linkage, while the 4-bromo-3-fluorophenyl moiety offers unique steric and electronic vectors for target engagement.

However, the synthesis of halogenated sulfonamides is notoriously prone to generating isobaric regioisomers and trace reactive impurities. The accurate determination of purity is a critical step, ensuring safety and efficacy for researchers and drug development professionals[2]. This guide objectively compares the performance of High-Purity (HP) grade compounds validated via advanced orthogonal spectroscopy against Standard-Grade (SG) alternatives validated by traditional methods, providing the experimental frameworks necessary to certify absolute purity.

The Challenge of Halogenated Sulfonamides: Why Traditional Methods Fail

Standard-Grade commercial products are typically validated using only High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Fourier-Transform Infrared Spectroscopy (FT-IR). While FT-IR is highly sensitive to the presence of the key sulfonamide (-SO₂NH₂) functional group[1], this traditional approach is fundamentally flawed for complex halogenated aromatics.

The Causality of Analytical Blind Spots: HPLC-UV is blind to non-chromophoric impurities (such as residual inorganic salts or aliphatic solvents) and frequently fails to resolve regioisomers. For example, a 2-fluoro-4-bromo regioisomer will possess a nearly identical partition coefficient to the 3-fluoro target, causing them to co-elute as a single peak on a standard C18 column. If a Standard-Grade batch containing 5% of a regioisomer is used in high-throughput screening (HTS), it can act as a pan-assay interference compound (PAINS), leading to costly false positives.

To ensure reliable performance, High-Purity (HP) grade compounds must be validated using an orthogonal, self-validating system: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Quantitative Nuclear Magnetic Resonance (qNMR).

Product Comparison: High-Purity (HP) vs. Standard-Grade (SG) Alternatives

The table below summarizes the operational performance and analytical guarantees of HP-Grade versus SG-Grade N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Performance MetricStandard-Grade (SG) AlternativeHigh-Purity (HP) Grade
Primary Validation Method HPLC-UV (254 nm) & FT-IRLC-HRMS & 1 H/ 19 F qNMR
Regioisomer Detection Poor (Prone to co-elution)Excellent (Resolved via 19 F NMR)
Inorganic/Solvent Detection BlindExcellent (Resolved via 1 H qNMR)
Absolute Purity Guarantee Relative area % (Often misleading)Absolute mass % (>99.5% certified)
Downstream HTS Risk High risk of false positives/negativesMinimal risk; structurally homogenous

Orthogonal Validation Workflows (Graphviz Visualizations)

Workflow cluster_0 Standard-Grade Validation cluster_1 High-Purity Orthogonal Validation Sample N-(4-bromo-3-fluorophenyl)- 4-methylbenzenesulfonamide (CAS: 1024250-92-7) HPLC HPLC-UV (Chromophore Detection) Sample->HPLC FTIR FT-IR (Functional Groups) Sample->FTIR LCHRMS LC-HRMS (Exact Mass & Isotope Ratio) Sample->LCHRMS qNMR 1H & 19F qNMR (Absolute Quantitation) Sample->qNMR Decision1 Standard Purity (Prone to Regioisomer Interference) HPLC->Decision1 FTIR->Decision1 Decision2 Certified High-Purity (>99.5% Absolute) LCHRMS->Decision2 qNMR->Decision2

Caption: Workflow comparing Standard-Grade vs. High-Purity orthogonal validation methodologies.

Logic Target Impurity Blind Spots in Halogenated Sulfonamides Isobaric Regioisomers (e.g., 2-fluoro vs 3-fluoro) Target->Isobaric Inorganic Inorganic Salts & Residual Solvents Target->Inorganic Coeluting Co-eluting UV-active Byproducts Target->Coeluting NMR19F 19F NMR Resolves distinct F environments Isobaric->NMR19F NMR1H 1H qNMR Detects non-UV active solvents Inorganic->NMR1H HRMS LC-HRMS Resolves exact mass differences Coeluting->HRMS

Caption: Causality of impurity detection: How orthogonal methods resolve specific analytical blind spots.

Self-Validating Experimental Protocols

Protocol 1: LC-HRMS Isotopic Profiling

Causality & Self-Validation: We utilize High-Resolution Mass Spectrometry because the exact mass differentiates the target from unexpected synthetic adducts. The self-validating feature of this protocol is the Bromine isotopic signature. Bromine naturally occurs as 79 Br and 81 Br in a nearly 1:1 ratio. The presence of a twin-peak molecular ion (M and M+2) of equal intensity is an internal, irrefutable confirmation that the halogen is intact and the molecule has not undergone debromination during the sulfonylation step. The monoisotopic mass for C₁₃H₁₁BrFNO₂S is 342.9678 Da[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sulfonamide into a 10 mL volumetric flask[2]. Dissolve and dilute to 1 mg/mL using LC-MS grade Methanol. Further dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (100 mm x 2.1 mm, 1.9 µm)[2]. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min[2]. Causality: This specific gradient ensures the elution of both highly polar degradants and lipophilic unreacted starting materials.

  • Mass Spectrometry Acquisition: Operate the HRMS (e.g., Q-TOF) in negative electrospray ionization (ESI-) mode. Causality: Sulfonamides readily lose their acidic NH proton, yielding a strong [M-H]⁻ signal, which minimizes unwanted fragmentation during full-scan acquisition.

  • Data Analysis: Extract the ion chromatograms for m/z 341.9600 ( 79 Br) and 343.9580 ( 81 Br). Verify the 1:1 isotopic ratio and confirm the absence of unexpected exact mass signals.

Protocol 2: 1 H and 19 F Quantitative NMR (qNMR)

Causality & Self-Validation: 1 H qNMR provides unambiguous structural elucidation and is highly effective for quantifying impurities[1] without needing a reference standard of the exact same compound. By comparing the integration of the target's methyl protons against a certified internal standard, we calculate absolute purity. Furthermore, 19 F NMR is exquisitely sensitive to the local electronic environment. A single resonance in the 19 F spectrum definitively proves the absence of fluorinated regioisomers, acting as a self-validating check for structural homogeneity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide and ~5.0 mg of certified TraceCERT® Maleic Acid (Internal Standard) into a glass vial. Dissolve completely in 0.7 mL of DMSO-d₆[1].

  • Data Acquisition ( 1 H): Acquire 1 H NMR on a 400 MHz or higher field spectrometer[1] at 298 K using a 90° pulse. Set the relaxation delay (D1) to 60 seconds and acquire 32 scans[1]. Causality: A D1 of 60 seconds ensures complete T1 relaxation of all protons, which is mathematically required for absolute quantitative integration.

  • Data Acquisition ( 19 F): Acquire 19 F NMR with proton decoupling. Causality: Decoupling simplifies the fluorine signal to a sharp singlet, making trace regioisomer peaks (which would appear at different chemical shifts) immediately obvious above the baseline.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction[1]. Calculate absolute purity using the integration ratio of the tosyl methyl singlet (3H) against the maleic acid alkene singlet (2H).

Quantitative Spectroscopic Data Summary

The following table summarizes the expected high-resolution spectroscopic signatures required to certify the HP-Grade purity of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

TechniqueParameterExpected Value / SignatureCausality / Significance
LC-HRMS Exact Mass [M-H]⁻m/z 341.9600 ( 79 Br) & 343.9580 ( 81 Br)1:1 isotopic ratio confirms intact bromine atom[3].
1 H NMR Tosyl Methyl (CH₃)~2.35 ppm (s, 3H)Quantitation anchor against the internal standard.
1 H NMR Tosyl Aromatics~7.70 ppm (d, 2H), ~7.35 ppm (d, 2H)Confirms the 1,4-disubstituted benzene ring.
1 H NMR Aniline Aromatics~7.5 - 6.9 ppm (m, 3H)Confirms the 4-bromo-3-fluorophenyl substitution pattern.
1 H NMR Sulfonamide (NH)~10.5 ppm (s, 1H)Confirms sulfonamide linkage (exchangeable in D₂O).
19 F NMR Fluorine ResonanceSingle sharp peak (~ -105 to -115 ppm)Validates the complete absence of fluorinated regioisomers.

References

  • Benchchem. Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods.
  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • PubChemLite. Explore - C13H11BrFNO2S. Université du Luxembourg.
  • Sigma-Aldrich. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Sources

Safety & Regulatory Compliance

Safety

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's physical chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's physical chemistry and its environmental fate.

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) is a highly functionalized compound frequently utilized in drug discovery and advanced materials research[1]. While its structural features—a sulfonamide linkage coupled with a heavily halogenated (bromo and fluoro) phenyl ring—make it chemically valuable, they also dictate strict, non-negotiable handling and disposal protocols.

This technical bulletin provides a comprehensive, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design a self-validating safety system, we must first understand the causality behind the hazards:

  • The Halogenated Aromatic Ring (Br, F): Halogenated organic compounds are highly persistent in the environment and prone to bioaccumulation[2]. More critically, if this compound is subjected to low-temperature combustion (such as in standard municipal incinerators), the carbon-halogen bonds can rearrange to form highly toxic polybrominated or polyfluorinated dibenzodioxins and furans.

  • The Sulfonamide Moiety: Upon thermal degradation, the sulfur atom oxidizes to form sulfur oxides (SOx), which are severe respiratory irritants.

  • Disposal Causality: Due to the heavy halogen and sulfur load, this chemical cannot be processed in standard non-halogenated waste streams. It strictly requires high-temperature rotary kiln incineration (>1000°C) coupled with caustic scrubbing to neutralize the resulting hydrofluoric acid (HF), hydrobromic acid (HBr), and SOx gases[3].

Chemical Identity & Operational Parameters

Summarizing the quantitative and logistical data ensures that all laboratory personnel can rapidly classify and segregate the waste.

Table 1: Chemical Identity & Waste Classification

ParameterSpecification
Chemical Name N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
CAS Number 1024250-92-7[1][4][5]
Molecular Formula C13H11BrFNO2S
Molecular Weight 344.2 g/mol
EPA Waste Category Halogenated Organic Waste[6]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Toxic Combustion Byproducts
Required PPE Nitrile gloves (double-gloving recommended for solutions), safety goggles, flame-resistant lab coat

Step-by-Step Methodology: Waste Segregation & Disposal

The following protocol is designed as a self-validating system. Each step includes a validation check to ensure the procedure has been executed correctly before moving to the next phase.

Step 1: Point-of-Generation Segregation
  • Action: Immediately separate any waste containing this compound (whether solid powder, contaminated PPE, or dissolved in solvent) into a dedicated Halogenated Organic Waste stream.

  • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire batch, exponentially increasing disposal costs and risking the release of toxic dioxins if the waste is accidentally routed to a standard incinerator[3].

  • Validation Check: Review the solvent/waste log. If the waste contains >1% of this compound or is dissolved in solvents like Dichloromethane (DCM) or Chloroform, it must go into the halogenated carboy.

Step 2: EPA Subpart K Compliant Labeling
  • Action: Label the waste container immediately upon depositing the first drop or grain of waste.

  • Causality: Under EPA RCRA Subpart K (Alternative Requirements for Academic Laboratories), emergency responders need immediate, unambiguous identification of chemical hazards during a spill or fire[7]. Vague terms like "spent organic" are illegal and dangerous.

  • Validation Check: Ensure the label explicitly states "Halogenated Organic Waste" and lists the specific constituents (e.g., "Contains: N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide"). The accumulation start date must be clearly visible.

Step 3: Secondary Containment & Storage
  • Action: Place the sealed waste carboy or solid waste bin inside a secondary containment tray made of High-Density Polyethylene (HDPE). Store in a ventilated hazardous waste accumulation area away from strong oxidizing agents.

  • Causality: Secondary containment prevents catastrophic environmental release and cross-contamination in the event of primary container failure.

  • Validation Check: Calculate the volume of the secondary tray; it must be capable of holding at least 110% of the largest container's volume.

Step 4: Vendor Hand-off & Thermal Destruction
  • Action: Transfer the accumulated waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) that specifically operates a high-temperature rotary kiln.

  • Causality: Rotary kilns operating above 1000°C ensure the complete thermal cleavage of the highly stable carbon-fluorine and carbon-bromine bonds. The facility must utilize a caustic scrubber system (using NaOH or Ca(OH)2) to neutralize the corrosive HF, HBr, and SO2 exhaust gases generated during combustion[3].

  • Validation Check: Upon completion, obtain and file the official Certificate of Destruction from the TSDF to close the cradle-to-grave regulatory loop.

Waste Lifecycle Visualization

To ensure operational clarity, the following diagram maps the logical flow of the compound from experimental use through to safe environmental release.

WasteDisposal A Experimental Use B Waste Generation A->B C Solid Waste Stream B->C D Liquid Waste Stream B->D E Halogenated Waste Accumulation C->E D->E F High-Temp Incineration (>1000°C) E->F G Caustic Scrubbing (Neutralize) F->G H Safe Environmental Release G->H

Halogenated waste segregation and high-temperature incineration workflow.

Spill Response & Emergency Logistics

In the event of an accidental spill of the pure powder or a concentrated solution:

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Neutralization/Absorption: Do not use combustible materials (like paper towels) for a large spill. Use an inert, non-combustible absorbent (e.g., vermiculite or sand) to absorb liquid solutions. For powders, gently sweep using a damp, inert pad to prevent aerosolization.

  • Containment: Place all spill cleanup materials into a puncture-proof HDPE container, label it strictly as "Halogenated Organic Spill Waste," and route it directly to Step 4 of the disposal methodology.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific operational, safety, and logistical requirements for handling N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific operational, safety, and logistical requirements for handling N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide .

In medicinal chemistry and drug development, the integration of electron-withdrawing halogens (bromine and fluorine) onto a sulfonamide backbone is a highly effective strategy to modulate lipophilicity, tune pKa, and enhance cellular uptake via organic cation transporters[1]. However, these exact physicochemical modifications create unique occupational hazards. This guide moves beyond basic safety data sheets to provide you with the causality behind each safety protocol, ensuring your laboratory maintains a self-validating, fail-safe environment.

Section 1: Physicochemical Hazard Profile & Risk Assessment

Before designing a handling protocol, we must establish the compound's physical and chemical realities. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide acts as a localized irritant and potential respiratory sensitizer due to its halogenated structure[2][3].

Table 1: Quantitative Hazard and Property Data

PropertyValueOperational Implication
CAS Number 1024250-92-7Primary identifier for inventory and SDS tracking[2].
Molecular Weight 344.2 g/mol Low molecular weight; readily forms airborne particulate dust[4].
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during transfer[3].
Solubility High in DMSO, DMFRequires highly specific, solvent-compatible PPE (Nitrile)[3].
Hazard Class Skin/Eye Irritant (GHS07)Direct contact causes acute localized inflammation; requires strict barrier methods.

Section 2: The PPE Ecosystem: Causality and Selection

Standard laboratory personal protective equipment (PPE) is insufficient without contextual application. The selection of protective gear must be directly correlated to the compound's state and the organic solvents used for its dissolution[3].

  • Hand Protection (Nitrile vs. Latex):

    • Protocol: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness) is mandatory.

    • Causality: This sulfonamide is typically reconstituted in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a powerful penetration enhancer that rapidly carries dissolved solutes through the dermal layer. Latex degrades almost instantly upon exposure to DMSO, whereas nitrile provides a superior, albeit temporary, barrier. If a splash occurs, gloves must be removed immediately to prevent transdermal delivery of the halogenated API.

  • Ocular Protection:

    • Protocol: Splash-proof chemical safety goggles (ANSI Z87.1 certified).

    • Causality: The crystalline nature of the powder poses a severe risk of corneal abrasion and chemical irritation. Standard safety glasses with side shields do not provide an adequate seal against fine airborne particulates generated during weighing[5].

  • Respiratory and Environmental Control:

    • Protocol: All handling of the dry powder must occur within a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

    • Causality: Halogenated sulfonamides can act as respiratory irritants. The aerodynamic diameter of the milled powder allows it to remain suspended in ambient air, necessitating continuous negative pressure containment[6].

Section 3: Operational Workflow for Stock Solution Preparation

The transition from dry powder to a high-concentration stock solution (e.g., 10–100 mM) is the highest-risk phase of handling. The following self-validating protocol minimizes exposure.

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood face velocity monitor reads >100 fpm. Line the work surface with a disposable, static-dissipative mat[7].

  • Static Mitigation: Use an anti-static zeroing ionizer on the analytical balance. Halogenated powders often carry static charges, causing them to "jump" from spatulas, leading to cross-contamination.

  • Weighing: Tare a sealable glass vial. Transfer the required mass of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide using a micro-spatula. Crucial Step: Cap the vial before removing it from the balance enclosure to prevent draft-induced aerosolization.

  • Dissolution: Inject the calculated volume of anhydrous DMSO directly through the vial septum using a syringe, or open the vial strictly within the fume hood to add the solvent[3].

  • Homogenization: Vortex the sealed vial until the solution is completely clear and free of particulates.

StockPrep N1 1. Fume Hood Prep Verify >100 fpm N2 2. Static Mitigation Use Ionizer N1->N2 N3 3. Weighing Sealed Vial Transfer N2->N3 N4 4. Solvent Addition Add DMSO/DMF N3->N4 N5 5. Homogenization Vortex to Clear N4->N5

Caption: Operational workflow for the safe preparation of halogenated sulfonamide stock solutions.

Section 4: Emergency Spill Response Protocol

In the event of a dry powder spill outside of primary containment, immediate and calculated action is required to prevent widespread laboratory contamination[7].

Step-by-Step Methodology:

  • Evacuation and Assessment: Step back from the spill area. Do not attempt to brush or sweep the powder.

    • Causality: Mechanical agitation will immediately aerosolize the active pharmaceutical ingredient (API), converting a localized surface spill into an inhalation hazard[7].

  • Wet Containment: Dampen a highly absorbent laboratory wipe with water or a mild surfactant solution (e.g., 10% ethanol/water). Gently lay the damp wipe over the powder.

    • Causality: Capillary action traps the hydrophobic halogenated sulfonamide particles, locking them into the matrix of the wipe and preventing them from becoming airborne[7].

  • Collection: Carefully fold the wipe inward, encapsulating the powder.

  • Decontamination: Wash the affected surface with a solvent capable of dissolving residual traces (e.g., isopropanol), followed by a standard detergent wash.

  • Disposal: Place all cleanup materials into a designated solid halogenated hazardous waste bag.

Section 5: Halogenated Waste Segregation and Disposal Plan

The presence of bromine and fluorine atoms on the benzenesulfonamide scaffold dictates a strict, legally mandated disposal pathway[6][7].

Causality of Segregation: Mixing halogenated organic waste with standard non-halogenated waste is a critical safety and environmental violation. When incinerated at standard temperatures, halogenated compounds can react to form highly toxic dioxins and furans. Therefore, waste containing N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide must be segregated strictly into "Halogenated Organic Waste" streams. These specific streams are routed to specialized high-temperature (>1000°C) incineration facilities equipped with acid-gas scrubbers to neutralize hydrobromic and hydrofluoric acid byproducts[6].

WasteDisposal W1 Liquid/Solid Waste Generated W2 Contains Bromine/Fluorine? W1->W2 W3 Halogenated Waste Stream (Red/Yellow Container) W2->W3 Yes W4 Non-Halogenated Stream W2->W4 No W5 High-Temp Incineration with Acid Scrubbers W3->W5

Caption: Decision tree for the segregation and disposal of halogenated chemical waste.

References

  • Title: N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide Product Page & SDS Source: Sigma-Aldrich URL: 2

  • Title: Effective Cellular Transport of Ortho-Halogenated Sulfonamide Derivatives Source: PMC (National Institutes of Health) URL: 1

  • Title: The Halogenated Sulfonamide Scaffold: A Technical Guide Source: BenchChem URL: 6

  • Title: Halogenated Sulfonamide Handling and Spill Containment Protocols Source: BenchChem URL: 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.